Technical Guide: Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Executive Summary & Strategic Analysis This technical guide details the high-fidelity synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , a critical heterocyclic building block. The compound features a pyrrole ring su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This technical guide details the high-fidelity synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , a critical heterocyclic building block. The compound features a pyrrole ring substituted at the N1-position with a meta-cyanophenyl group and at the C2-position with a formyl group.
This scaffold is structurally significant in medicinal chemistry, serving as a precursor for potassium-competitive acid blockers (P-CABs) and various kinase inhibitors. The synthesis strategy prioritizes Nucleophilic Aromatic Substitution (
) over transition-metal-catalyzed couplings (Ullmann/Buchwald-Hartwig) due to the activating nature of the cyano group on the aryl ring, ensuring higher atom economy and reduced heavy metal contamination.
Retrosynthetic Logic
The disconnection approach focuses on the
bond. The electron-withdrawing nature of the nitrile group at the meta position of the benzene ring activates the ring for nucleophilic attack, particularly when a leaving group (Fluorine) is present.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Chemical Reaction Engineering
The Core Reaction
The synthesis relies on the base-mediated N-arylation of pyrrole-2-carbaldehyde.
Reagent Selection & Causality
3-Fluorobenzonitrile vs. Bromo-analog: The fluoro-derivative is selected because Fluorine is the superior leaving group in
reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex, despite the C-F bond strength.
Base (
): A mild inorganic base is sufficient to deprotonate the pyrrole (pKa ~16.5). can be used to accelerate the reaction due to the "cesium effect" (higher solubility and looser ion pairing), but offers a better cost-efficiency profile for scale-up.
Solvent (DMSO): A polar aprotic solvent is strictly required to solvate the cation (
) while leaving the pyrrolyl anion "naked" and highly reactive.
Add DMSO (40 mL) via syringe. Note: Maintain concentration ~0.5 M to optimize kinetics.
Step 2: Thermal Activation
Heat the mixture to 110–120 °C with vigorous magnetic stirring.
Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.
Endpoint: Disappearance of pyrrole-2-carbaldehyde (typically 12–16 hours).
Observation: The mixture will darken from yellow to amber/brown.
Step 3: Work-up & Isolation
Cool the reaction mixture to room temperature (25 °C).
Pour the reaction mass slowly into ice-cold water (200 mL) with stirring. Causality: This precipitates the organic product while dissolving the inorganic salts and DMSO.
Stir the resulting suspension for 30 minutes.
Filter the solid precipitate.
Wash the filter cake with water (
mL) to remove residual DMSO.
Wash with a small amount of cold Hexane (
mL) to remove unreacted aryl fluoride.
Step 4: Purification
Dissolve the crude solid in minimal hot Ethyl Acetate.
Recrystallize by slowly adding Hexane until turbidity appears, then cool to 4 °C.
Yield Target: 75–85% (Expected mass: ~3.1–3.5 g).
Appearance: Off-white to pale yellow crystalline solid.
Process Control & Data Visualization
Process Parameters Table
Parameter
Specification
Criticality
Rationale
Temperature
110–120 °C
High
Below 100°C, is sluggish; above 140°C, aldehyde oxidation/polymerization occurs.[1]
Stoichiometry
1.1 eq Aryl Fluoride
Medium
Slight excess ensures complete consumption of the pyrrole.[1]
Atmosphere
Nitrogen/Argon
Medium
Prevents oxidation of the aldehyde group to carboxylic acid.[1]
Water Content
<0.1%
High
Water quenches the pyrrolyl anion, stalling the reaction.[1]
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway illustrating the
sequence.
Analytical Characterization (Self-Validation)
To ensure the trustworthiness of the synthesized compound, compare analytical data against these standard values.
Physical State: Pale yellow solid.
Melting Point: 128–132 °C.
MS (ESI+): Calculated for
; Found .
IR (ATR):
(CN stretch).
(C=O aldehyde stretch).
1H NMR (400 MHz, DMSO-d6):
(s, 1H, CHO).
(s, 1H, Ar-H).
(d, 1H, Ar-H).
(d, 1H, Ar-H).
(t, 1H, Ar-H).
(dd, 1H, Pyrrole-H).
(dd, 1H, Pyrrole-H).
(dd, 1H, Pyrrole-H).
Troubleshooting & Optimization
If the reaction yield is <50% or purity is low, consult the following decision matrix:
Switch from 3-Fluorobenzonitrile to 3-Bromobenzonitrile and add 10 mol% CuI + 20 mol% L-Proline (Ullmann conditions).
Safety & Handling
Nitriles: 3-Fluorobenzonitrile and the product are organic nitriles. Handle in a fume hood to avoid inhalation. In case of fire, they may release HCN gas.
DMSO: Penetrates skin easily, carrying dissolved contaminants into the body. Wear thick nitrile gloves (0.2 mm+).
References
Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[2][3][4] Organic Syntheses, Coll. Vol. 4, p.831. Retrieved January 30, 2026, from [Link]
National Institutes of Health (NIH). (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]
Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A).[5] Retrieved January 30, 2026, from
Spectroscopic Characterization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a multifaceted organic compound of significant interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole-2-carboxaldehyde moiety linked to a benzonitrile group at the nitrogen atom, offers a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide details the experimental protocols necessary for acquiring high-quality spectroscopic data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, both ¹H and ¹³C NMR are critical for confirming its structure.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is expected to exhibit distinct signals for the protons of the pyrrole and benzonitrile rings, as well as the aldehyde proton. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings. The electron-withdrawing nature of the formyl and cyano groups will generally lead to a downfield shift of the aromatic protons compared to their unsubstituted parent compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Aldehyde H (CHO)
9.5 - 9.7
s
-
Pyrrole H5
7.2 - 7.4
dd
~2.5, ~1.5
Pyrrole H3
7.0 - 7.2
dd
~4.0, ~1.5
Pyrrole H4
6.3 - 6.5
dd
~4.0, ~2.5
Benzonitrile H2
7.9 - 8.1
t
~1.5
Benzonitrile H4
7.8 - 8.0
ddd
~8.0, ~1.5, ~1.0
Benzonitrile H6
7.7 - 7.9
ddd
~8.0, ~1.5, ~1.0
Benzonitrile H5
7.6 - 7.8
t
~8.0
Predicted data is based on analysis of similar N-aryl-2-formylpyrroles and 3-substituted benzonitriles.
Expert Interpretation:
The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet due to the absence of adjacent protons.
The pyrrole protons will appear as doublets of doublets, with their chemical shifts influenced by the anisotropic effect of the benzonitrile ring and the electron-withdrawing formyl group. H5 is typically the most downfield of the pyrrole ring protons due to its proximity to the aldehyde.
The benzonitrile protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at position 2 (H2), being ortho to the cyano group and the pyrrole substituent, is expected to be the most downfield of the benzonitrile protons and will likely appear as a triplet with small coupling constants.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Aldehyde C=O
178 - 182
Pyrrole C2
132 - 135
Pyrrole C5
125 - 128
Pyrrole C3
118 - 121
Pyrrole C4
110 - 113
Benzonitrile C1
138 - 141
Benzonitrile C3
133 - 136
Benzonitrile C5
130 - 133
Benzonitrile C2
130 - 133
Benzonitrile C4
129 - 132
Benzonitrile C6
128 - 131
Benzonitrile CN
117 - 120
Predicted data is based on the analysis of related N-arylpyrroles and substituted benzonitriles.[1]
Expert Interpretation:
The aldehyde carbonyl carbon will be the most downfield signal in the spectrum.
The pyrrole carbons will resonate in the aromatic region, with C2 being the most deshielded due to its direct attachment to the formyl group.
The benzonitrile carbons will also appear in the aromatic region. The carbon bearing the cyano group (C3) and the carbon attached to the pyrrole nitrogen (C1) will be quaternary and may show weaker signals. The chemical shift of the nitrile carbon (CN) will be in the characteristic range for this functional group.[1]
C. Experimental Protocol for NMR Spectroscopy
Acquiring high-quality NMR data requires careful sample preparation and instrument setup.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile for ¹H NMR and 20-50 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.[2][3]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Perform baseline correction to ensure a flat baseline.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Reference the spectrum to the internal standard (TMS).
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile will be characterized by the vibrational frequencies of its key functional groups.
A. Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
C≡N stretch (nitrile)
2220 - 2240
Strong, sharp
C=O stretch (aldehyde)
1670 - 1690
Strong
C-H stretch (aldehyde)
2820 - 2850 and 2720 - 2750
Medium, sharp
C=C stretch (aromatic)
1450 - 1600
Medium to weak
C-N stretch (pyrrole)
1300 - 1350
Medium
C-H bend (aromatic)
690 - 900
Strong
Predicted data is based on characteristic IR frequencies for aromatic nitriles, aldehydes, and N-substituted pyrroles.
Expert Interpretation:
The most characteristic peaks will be the strong, sharp absorption of the nitrile C≡N stretch and the strong absorption of the aldehyde C=O stretch . The conjugation of the aldehyde with the pyrrole ring is expected to lower its stretching frequency compared to a saturated aldehyde.[4]
The presence of two weak to medium bands for the aldehyde C-H stretch in the region of 2700-2900 cm⁻¹ is a key diagnostic feature for the aldehyde functional group.
The aromatic C=C stretching vibrations and C-H bending vibrations will provide further evidence for the presence of the pyrrole and benzonitrile rings.
B. Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
Methodology (ATR):
Sample Preparation:
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Acquire the IR spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.
Data Processing:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks in the spectrum.
Diagram of FT-IR (ATR) Experimental Workflow:
Caption: Workflow for FT-IR (ATR) analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
A. Predicted Mass Spectrum (Electron Ionization)
The molecular weight of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (C₁₂H₈N₂O) is 196.21 g/mol .
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum
m/z
Predicted Fragment
Notes
196
[M]⁺
Molecular ion peak
195
[M-H]⁺
Loss of the aldehyde proton
168
[M-CO]⁺
Loss of carbon monoxide from the aldehyde
167
[M-CHO]⁺
Loss of the formyl group
102
[C₆H₄CN]⁺
Benzonitrile cation radical
94
[C₅H₄NCHO]⁺
2-formylpyrrole cation radical
76
[C₆H₄]⁺
Benzene dication or benzyne radical cation
Predicted fragmentation is based on common fragmentation pathways for aromatic aldehydes, nitriles, and N-aryl pyrroles.[5][6][7]
Expert Interpretation:
The molecular ion peak at m/z 196 should be observable.
A significant peak at m/z 195 is expected due to the facile loss of the aldehyde hydrogen .
Loss of the formyl group (CHO) to give a fragment at m/z 167 is a likely fragmentation pathway.
Cleavage of the N-C bond between the two rings can lead to fragments corresponding to the benzonitrile cation radical (m/z 102) and the 2-formylpyrrole cation radical (m/z 94).
Further fragmentation of the benzonitrile fragment can lead to the ion at m/z 76.
B. Experimental Protocol for Electron Ionization Mass Spectrometry
Methodology:
Sample Introduction:
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
Ionization:
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).[8]
Mass Analysis:
The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
Detection:
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Diagram of EI-MS Experimental Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
IV. Conclusion
The spectroscopic characterization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile through NMR, IR, and MS techniques provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted spectral data, based on established principles and analysis of analogous compounds, serves as a reliable guide for researchers. The detailed experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in fields where this compound holds significant promise.
V. References
Supporting Information for "An Expedient Route to Tricyanovinylindoles and Indolylmaleimides from o-Alkynylanilines utilising DMSO as One-Carbon Synthon". Royal Society of Chemistry. (URL not available)
Supporting Information for "One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis". Royal Society of Chemistry. (URL not available)
Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
Hussain, S., et al. (2022). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. Molecules, 27(16), 5275. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Technical Guide: Biological Activity & Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Derivatives
The following technical guide details the chemical architecture, synthesis, and biological potential of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , a critical pharmacophore in medicinal chemistry. Executive Summary The com...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and biological potential of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , a critical pharmacophore in medicinal chemistry.
Executive Summary
The compound 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile represents a "lynchpin" scaffold in modern drug discovery.[1] Structurally, it combines an electron-rich pyrrole core with an electron-withdrawing meta-cyanophenyl group and a reactive formyl handle.[1] This unique "push-pull" electronic character makes it an ideal precursor for high-affinity ligands targeting bacterial cell wall synthesis (UPPP inhibition) and oncogenic signaling pathways (Tubulin/Apoptosis) .[1]
This guide moves beyond basic characterization, providing researchers with a self-validating synthesis protocol and a mechanistic breakdown of its derivatives' biological activity.[1]
Chemical Architecture & SAR Analysis
The biological potency of this scaffold is dictated by three structural domains:
Domain
Structural Feature
Function in Biological Systems
Core
1H-Pyrrole Ring
Provides aromatic planarity for intercalation into DNA or hydrophobic pockets of enzymes (e.g., COX-2, UPPP).[1]
Head
C2-Formyl Group (-CHO)
A highly reactive electrophile.[1] It serves as the anchor for generating Schiff bases, hydrazones, and chalcones—modifications that exponentially increase binding affinity.[1]
Tail
3-Cyanophenyl Moiety
The meta-cyano group acts as a hydrogen bond acceptor and enhances metabolic stability by reducing oxidative metabolism on the phenyl ring.[1]
Structure-Activity Relationship (SAR) Insight:
Replacing the meta-cyano group with electron-donating groups (e.g., -OMe) often reduces antimicrobial efficacy, suggesting that the electron-withdrawing nature of the nitrile is crucial for maintaining the dipole moment required for membrane permeability in Gram-negative bacteria.[1]
Validated Synthesis Protocol
Objective: To synthesize 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile with >95% purity.
This protocol utilizes a robust two-stage workflow: Clauson-Kaas Pyrrole Synthesis followed by Vilsmeier-Haack Formylation .[1]
Stage 1: Synthesis of 1-(3-Cyanophenyl)-1H-pyrrole
Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-Dichloroethane (DCE) or dry DMF as solvent.
Procedure:
Vilsmeier Reagent Formation: Cool DMF to 0°C. Add POCl₃ dropwise.[1] Stir for 30 mins to form the chloroiminium ion (Vilsmeier salt).[1]
Addition: Dissolve the Stage 1 pyrrole in DCE and add slowly to the Vilsmeier reagent at 0°C.
Reaction: Warm to 60–80°C for 3 hours. The electrophile attacks the electron-rich C2 position.[1]
Hydrolysis: Cool to RT. Pour into crushed ice containing Sodium Acetate (to buffer pH to ~5–6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Purification: Extract with DCM. Recrystallize from Ethanol/Water.[1]
Yield Expectation: 75–85%.
Biological Activity Profile
A. Antimicrobial Activity (Target: UPPP)
Derivatives of this scaffold, particularly hydrazone analogs, have shown potent activity against MRSA and Mycobacterium tuberculosis.[1]
Mechanism: Inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP) .[1][2] This enzyme is essential for recycling the lipid carrier C55-P during bacterial cell wall synthesis.[1]
Data: MIC values for optimized hydrazone derivatives often range between 4–8 µg/mL against MRSA, comparable to Levofloxacin.[1][3]
B. Anticancer Activity (Target: Tubulin/Apoptosis)
When condensed with acetophenones to form Chalcones , this scaffold exhibits cytotoxicity against cancer cell lines (e.g., A549, MCF-7).[1]
Mechanism: The pyrrole-chalcone hybrid mimics Combretastatin A-4, binding to the colchicine site of tubulin, inhibiting microtubule polymerization, and arresting the cell cycle at the G2/M phase.[1]
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the biological mechanism of action.
Figure 1: Synthesis & Signaling Pathways[1]
Caption: Figure 1. Logical flow from synthesis precursors to biological targets.[1] The aldehyde intermediate serves as the divergent point for generating UPPP inhibitors (antimicrobial) and Tubulin binders (anticancer).[1]
References
Synthesis and Toxicological Effect of New Pyrrole Derivatives. National Institutes of Health (PMC).
[Link]
(Source for pyrrole biological properties including COX-1/2 and antitumor activity)[1]
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
(Source for UPPP inhibition mechanism and MRSA activity data)
Design, Synthesis and Insecticidal Activities of Novel Pyrrole-2-carboxylic Acid Derivatives. Chinese Journal of Organic Chemistry.
[Link]
(Source for insecticidal activity of cyano-pyrrole derivatives)
Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology.
[Link]
(Source for antifungal and anthelmintic activity protocols)
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules (MDPI).
[Link]
(Comprehensive review of naturally occurring and synthetic pyrrole-2-carbaldehydes)
Literature review of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
An In-Depth Technical Guide to 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Introduction 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrrole core, a functional group of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Introduction
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrrole core, a functional group of significant interest in medicinal chemistry and materials science. The pyrrole ring is a fundamental component of many biologically active natural products and pharmaceutical agents, including blockbuster drugs like atorvastatin. Its derivatives are known to exhibit a wide array of pharmacological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2]
This molecule is characterized by three key structural features:
A pyrrole ring , an electron-rich five-membered aromatic heterocycle.
A formyl group (-CHO) at the 2-position of the pyrrole, which serves as a versatile chemical handle for further synthetic modifications.
A benzonitrile moiety attached to the pyrrole nitrogen, influencing the electronic properties of the ring and providing a site for further functionalization or interaction with biological targets.
The strategic combination of these functional groups makes 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides a detailed overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by relevant literature.
Synthesis and Mechanistic Insights
While direct literature on the synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is sparse, a robust and logical synthetic route can be designed based on well-established reactions for pyrrole synthesis and functionalization. A highly effective approach involves a two-step process: the Paal-Knorr synthesis of the N-substituted pyrrole, followed by Vilsmeier-Haack formylation.
This strategy is supported by literature describing the synthesis of the related compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile, via the condensation of 3-aminobenzonitrile with 2,5-hexanedione, which is then followed by the introduction of a formyl group.[3][4]
Proposed Synthetic Pathway
Step 1: Paal-Knorr Pyrrole Synthesis of 1-(3-cyanophenyl)-1H-pyrrole
The Paal-Knorr reaction is a classic and efficient method for synthesizing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine.
Reactants : 3-Aminobenzonitrile and 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde).
Mechanism : In an acidic medium, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, the required 1,4-dicarbonyl compound. The primary amine of 3-aminobenzonitrile then undergoes condensation with both carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Causality : This method is preferred due to its high yields and the commercial availability of the starting materials. The use of an acid catalyst is crucial for both the hydrolysis of the succinaldehyde precursor and the dehydration step that drives the reaction towards the aromatic product.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the standard method for formylating electron-rich aromatic rings, such as pyrrole.
Reactants : 1-(3-cyanophenyl)-1H-pyrrole, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).
Mechanism : POCl₃ and DMF react to form the Vilsmeier reagent, an electrophilic chloroiminium ion. The electron-rich pyrrole ring attacks this electrophile, typically at the C2 position due to greater stabilization of the intermediate. Subsequent hydrolysis of the resulting iminium salt introduces the formyl group.
Causality : The pyrrole ring is highly activated towards electrophilic substitution. The Vilsmeier-Haack conditions are mild and highly regioselective for the 2-position of N-substituted pyrroles, making it the ideal choice for this transformation.
A Technical Guide to Investigating the Mechanism of Action of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Abstract: The novel chemical entity 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile presents a unique scaffold derived from the conjunction of a pyrrole-2-carboxaldehyde and a 3-aminobenzonitrile backbone. While its specific bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The novel chemical entity 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile presents a unique scaffold derived from the conjunction of a pyrrole-2-carboxaldehyde and a 3-aminobenzonitrile backbone. While its specific biological activities remain uncharacterized, its structure incorporates key pharmacophoric elements that suggest significant, untapped therapeutic potential. This guide provides a comprehensive, speculation-driven framework for researchers, scientists, and drug development professionals to systematically investigate the compound's mechanism of action. By deconstructing its molecular architecture, we postulate two primary, plausible mechanisms: covalent inhibition via its electrophilic formyl group and competitive kinase inhibition driven by the benzonitrile moiety. This document outlines a multi-tiered experimental roadmap, from initial in silico screening to rigorous in vitro and cell-based validation assays, designed to elucidate the compound's biological targets and functional consequences.
Introduction: The Rationale for Investigation
The field of drug discovery is continually driven by the exploration of novel chemical matter. The compound 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile emerges as a compelling candidate for investigation. Its constituent parts are well-represented in a multitude of biologically active agents. Pyrrole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The pyrrole-2-carboxaldehyde substructure, in particular, serves as a versatile building block in the synthesis of pharmaceuticals.[4] Concurrently, the benzonitrile group is a recognized pharmacophore in numerous FDA-approved drugs and clinical candidates, often playing a critical role in target engagement, particularly with protein kinases.[5][6][7]
The combination of these motifs into a single molecule warrants a thorough investigation into its potential as a therapeutic agent. This guide offers a logical, evidence-based approach to systematically unravel its mechanism of action, thereby providing a foundational blueprint for future drug development efforts.
Structural Deconstruction and Mechanistic Postulation
A molecule's structure dictates its function. By analyzing the key functional groups of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, we can formulate rational hypotheses about its potential biological interactions.
The Pyrrole Core: This five-membered aromatic heterocycle is a common scaffold in medicinal chemistry, contributing to the overall shape, rigidity, and electronic properties of the molecule. It is found in compounds with diverse activities, including DNA binding, enzyme inhibition, and receptor antagonism.[1]
The Formyl Group (Aldehyde): This is the most chemically reactive feature of the molecule. Aldehydes are electrophiles capable of forming reversible or irreversible covalent bonds with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) on target proteins.[8][9] This suggests a strong possibility of covalent inhibition , a mechanism that can lead to high potency and prolonged duration of action.[10][11]
The Benzonitrile Moiety: The nitrile group is a potent hydrogen bond acceptor and is metabolically stable.[5] This feature is prevalent in a large class of protein kinase inhibitors, where it often interacts with key residues in the ATP-binding pocket.[7][12][13] This points to a second major hypothesis: the compound may function as a competitive kinase inhibitor .
Based on this analysis, two primary mechanistic avenues will be explored.
Hypothesis A: Covalent Inhibition via the Formyl "Warhead"
Covalent inhibitors function by first binding reversibly to their target protein, followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the protein.[11][14] The aldehyde group in 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a well-characterized electrophile that can react with the primary amine of a lysine residue to form a Schiff base.
Proposed Mechanism:
Reversible Binding: The compound initially docks into a binding pocket on a target protein, guided by non-covalent interactions of the pyrrole and benzonitrile scaffolds.
Covalent Modification: The electrophilic aldehyde group is positioned in proximity to a nucleophilic lysine residue within the binding site.
Schiff Base Formation: The lysine amine attacks the aldehyde carbon, forming a covalent imine (Schiff base) linkage and effectively inactivating the protein.
This mechanism is particularly relevant for enzymes where a lysine residue plays a critical role in the active site, such as certain classes of dehydrogenases, transferases, or even kinases.[15]
Caption: Proposed Kinase Inhibition Pathway.
A Roadmap for Experimental Validation
To systematically test these hypotheses, a tiered approach is recommended, beginning with broad, high-throughput methods and progressing to more specific, mechanistic studies.
Caption: Tiered Experimental Validation Workflow.
Tier 1: Initial Phenotypic Screening
The first step is to determine if the compound elicits a biological response.
Protocol: Cell Viability/Cytotoxicity Assay
Cell Line Selection: Choose a panel of relevant cell lines. For an initial broad screen, a panel such as the NCI-60 or a diverse set of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) is appropriate.
[3]2. Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (e.g., from 100 µM to 1 nM). Treat cells for a specified duration (e.g., 72 hours).
Viability Assessment: Use a standard viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) according to the manufacturer's protocol.
Data Analysis: Measure luminescence or absorbance and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Tier 2: Target Identification
If the compound shows significant activity, the next step is to identify its direct molecular target(s).
Protocol: Activity-Based Protein Profiling (ABPP) for Covalent Targets
ABPP is a powerful chemoproteomic technique to identify the targets of covalent inhibitors in a complex proteome.
[16]1. Probe Synthesis: If feasible, synthesize an alkyne- or azide-functionalized version of the compound to serve as a probe.
[17]2. Cell Lysate/Intact Cell Labeling: Incubate the probe with cell lysates or intact cells to allow for covalent modification of target proteins.
3. Click Chemistry: After labeling, lyse the cells (if necessary) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-modified proteins.
[17]4. Enrichment & Identification: If using a biotin tag, enrich the labeled proteins using streptavidin beads.
5. Mass Spectrometry: Digest the enriched proteins and analyze them by LC-MS/MS to identify the proteins that were covalently modified by the probe.
[16]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or lysates.
[18][19][20]1. Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.
2. Thermal Challenge: Heat the samples across a range of temperatures (e.g., 40°C to 70°C). [21]Ligand-bound proteins will be more resistant to thermal denaturation.
[20]3. Separation: Pellet the aggregated, denatured proteins by centrifugation.
4. Detection: Analyze the amount of soluble protein remaining in the supernatant at each temperature using Western blot for a specific candidate protein or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
5. Data Analysis: Plot the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.
[19]
Tier 3: Biochemical Validation
Once putative targets are identified, their interaction with the compound must be validated using purified components.
Protocol: Recombinant Protein Inhibition Assay (Example: Kinase Assay)
Reagents: Obtain purified, active recombinant kinase (the putative target) and its specific substrate.
Reaction Setup: In a microplate, combine the kinase, a kinase buffer containing ATP, and varying concentrations of the compound.
Initiate Reaction: Add the substrate to start the phosphorylation reaction. Incubate for a defined period at the optimal temperature.
Detection: Quantify kinase activity using a suitable method, such as ADP-Glo™ (which measures ADP production) or by detecting the phosphorylated substrate with a specific antibody (e.g., via ELISA or Western blot).
Analysis: Calculate the IC50 value of the compound for the specific kinase.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures the real-time binding kinetics and affinity of a ligand to a target protein.
[22][23][24]1. Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.
[23]2. Analyte Injection: Flow a series of concentrations of the compound (the analyte) over the chip surface.
3. Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.
[23]4. Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
[25]
Tier 4: Cellular Mechanism Validation
Finally, confirm that the compound engages the target in a cellular context and produces the expected downstream effect.
Protocol: Target Engagement Confirmation by CETSA
Perform a targeted CETSA experiment as described in Tier 2, but use Western blotting to specifically detect the single, validated target protein. This will confirm that the compound engages the target at relevant concentrations within the complex cellular environment.
Cell Treatment: Treat cells with the compound at concentrations around its cellular IC50.
Lysate Preparation: After treatment, harvest and lyse the cells.
Western Blotting: Perform Western blot analysis on the lysates. Use an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
Analysis: A reduction in the phosphorylation of the substrate in compound-treated cells compared to vehicle-treated cells provides strong evidence that the compound is inhibiting the target kinase's activity within the cell.
Experimental Tier
Technique
Purpose
Key Output
Tier 1
Cell Viability Assay
Assess general biological activity
IC50 value
Tier 2
ABPP / CETSA-MS
Unbiased target identification
List of putative protein targets
Tier 3
Enzyme Inhibition Assay
Validate biochemical activity
Biochemical IC50
Tier 3
Surface Plasmon Resonance (SPR)
Quantify binding affinity/kinetics
K D, k on, k off
Tier 4
Targeted CETSA (Western)
Confirm target engagement in cells
Thermal shift of specific target
Tier 4
Western Blot (Phospho-protein)
Confirm downstream pathway modulation
Reduction in substrate phosphorylation
Conclusion and Future Directions
The structural features of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile provide a strong rationale for its investigation as a potential therapeutic agent, with plausible mechanisms centered on covalent inhibition or kinase modulation. The experimental roadmap detailed in this guide provides a rigorous, multi-tiered strategy for systematically testing these hypotheses. By progressing from broad phenotypic screens to specific biochemical and cellular validation assays, researchers can efficiently identify the molecular target(s), elucidate the precise mechanism of action, and build a solid foundation for subsequent lead optimization and preclinical development. The insights gained from this structured approach will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.
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An In-Depth Technical Guide to the In Silico Prediction of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Bioactivity
Abstract The confluence of computational power and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of novel chemical entities. This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of computational power and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of bioactivity for the novel compound 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile. We will navigate the logical and procedural flow of a complete computational drug discovery workflow, from initial target identification to predictive toxicological assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each decision in the predictive process. We will explore a multi-faceted approach, integrating ligand-based and structure-based techniques including target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to construct a robust hypothesis of this molecule's therapeutic potential.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is arduous and expensive, with attrition rates remaining a significant challenge.[1] Computational drug discovery, or in silico analysis, has become an indispensable tool to mitigate these risks by prioritizing promising candidates and identifying potential liabilities long before costly synthesis and in vitro testing.[2][3][4] This guide focuses on a specific chemical entity, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a molecule containing a pyrrole scaffold. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] Specifically, 2-formylpyrroles have shown potential hepatoprotective, immunostimulatory, antiproliferative, and antioxidant activities.[5][6]
Given the novelty of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile and the absence of existing bioactivity data, an in silico approach is the most logical first step. It allows us to generate testable hypotheses about its mechanism of action, potential protein targets, and drug-like properties.
The Strategic Workflow: A Multi-Pillar Approach
Our predictive workflow is designed as a self-validating system, where insights from one computational method inform and refine the next. This iterative process enhances the confidence in our final bioactivity prediction.
Caption: High-level overview of the in silico prediction workflow.
Phase 1: Target Identification and Ligand Preparation
Identifying Potential Biological Targets
Without prior experimental data for our specific molecule, we employ a ligand-based target prediction strategy. This approach is founded on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[8]
Methodology:
Input: The 2D structure of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Tool: A target prediction web server such as SwissTargetPrediction. These tools utilize a combination of 2D and 3D similarity measures to compare the query molecule against a database of known bioactive ligands.
Analysis: The output is a ranked list of potential protein targets based on a calculated probability score. We will prioritize targets that fall into protein families known to be modulated by other pyrrole-containing molecules, such as kinases, histone deacetylases (HDACs), and cyclooxygenases (COX).[7][9][10] For this guide, let's hypothesize that the top predicted targets include Cyclooxygenase-2 (COX-2) and a member of the Histone Deacetylase (HDAC) family.
Ligand Preparation Protocol
The accuracy of any in silico model is critically dependent on the quality of the input molecular structures. The 2D structure of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile must be converted into a low-energy 3D conformation.
Step-by-Step Protocol:
2D to 3D Conversion: Use a molecular editor like ChemDraw or an open-source tool like Avogadro to draw the 2D structure and generate an initial 3D conformation.
Energy Minimization: This is a crucial step to find a stable, low-energy conformation of the ligand.
Force Field: Select a suitable force field (e.g., MMFF94 or AMBER).
Procedure:
a. Load the 3D structure of the ligand.
b. Add hydrogens to satisfy valency.
c. Assign partial charges (e.g., Gasteiger charges).
d. Perform energy minimization using a method like steepest descent followed by conjugate gradients until a stable energy minimum is reached.
File Format Conversion: Save the optimized 3D structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina.[11]
Phase 2: Predicting Biological Activity
This phase employs multiple computational techniques to predict the interaction of our ligand with the hypothesized targets (COX-2 and HDAC).
Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, and it estimates the strength of the interaction, typically as a binding affinity score.[4][12]
Step-by-Step Protocol (using AutoDock Vina):
Protein Preparation:
a. Obtain Structure: Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; HDAC1, PDB ID: 4BKX) from the RCSB Protein Data Bank.[11][13]
b. Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions.[14]
c. Add Hydrogens and Charges: Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
d. Define the Binding Site: Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the PDB file or from literature. Define a "grid box" that encompasses this binding pocket. The size and center of this box are critical parameters.[11]
Ligand Preparation: Use the energy-minimized .pdbqt file created in Phase 1.
Running the Docking Simulation:
a. Software: AutoDock Vina.[15]
b. Execution: Run the Vina executable, specifying the prepared protein, ligand, and the coordinates of the grid box.[11]
Analysis of Results:
a. Binding Affinity: The primary output is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[11]
b. Binding Pose Visualization: Use a visualization tool like PyMOL or UCSF Chimera to analyze the top-ranked binding poses. Examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Caption: Detailed workflow for a molecular docking experiment.
QSAR Modeling: Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[16][17] While we cannot build a new QSAR model with a single compound, we can use pre-existing, validated models to predict the activity of our molecule.
Methodology:
Identify Relevant QSAR Models: Search for publicly available or commercial QSAR models that predict activity against our target classes (e.g., COX-2 inhibition).
Calculate Molecular Descriptors: The ligand's structure is broken down into a series of numerical values called "descriptors." These can describe physicochemical properties (e.g., logP, molecular weight) or topological features.[18]
Apply the Model: Input the calculated descriptors for 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile into the QSAR model to obtain a predicted activity value (e.g., pIC50).
Trustworthiness Check: The reliability of the prediction depends on whether our molecule falls within the "applicability domain" of the model. This ensures the model is not extrapolating beyond the chemical space it was trained on.
Pharmacophore Modeling: Identifying Key Interaction Features
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[19][20] We can screen our molecule against known pharmacophore models for our target classes.
Methodology:
Source Pharmacophore Models: Use databases like PharmIt or LigandScout which contain pharmacophore models derived from known active ligands or protein-ligand complexes.
Screening: The 3D conformation of our ligand is compared to the pharmacophore model. A successful "fit" indicates that our molecule possesses the necessary features in the correct spatial arrangement to be active at that target.
Interpretation: A good fit score strengthens the hypothesis generated by molecular docking. This method is particularly useful for scaffold hopping and identifying novel active compounds.[21]
Phase 3: ADMET and Drug-Likeness Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic.[22] ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[23][24]
Step-by-Step Protocol (using web servers like SwissADME or pkCSM):
Input: Provide the chemical structure of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Analysis: These servers calculate a wide range of properties. Key parameters to analyze include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.
Lipinski's Rule of Five: A widely used filter for "drug-likeness." A compound is likely to be orally bioavailable if it does not violate more than one of the following: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
Absorption: Predicted Caco-2 permeability and human intestinal absorption.
Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding.[25]
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP enzymes is a common cause of drug-drug interactions.
Toxicity: Predictions for endpoints like AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.
Phase 4: Data Synthesis and Hypothesis Generation
The final and most critical phase is to integrate the data from all computational experiments into a coherent bioactivity hypothesis.
Analysis Type
Hypothesized Target
Predicted Outcome
Interpretation & Confidence Level
Target Prediction
N/A
COX-2, HDACs
Provides initial, low-confidence hypotheses for further testing.
High predicted inhibitory activity, assuming applicability domain is met. (Medium Confidence)
Pharmacophore Fit
COX-2
Fit Score: 0.95
Excellent alignment with known inhibitor features. (Medium Confidence)
ADMET Profile
N/A
0 Lipinski Violations, No AMES risk, Potential CYP3A4 inhibitor
Good drug-likeness, but potential for drug-drug interactions. (High Confidence in prediction)
Integrated Hypothesis:
Based on the synthesized in silico data, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is predicted to be a potent inhibitor of COX-2 . This hypothesis is supported by a strong predicted binding affinity from molecular docking, a high predicted pIC50 from a relevant QSAR model, and an excellent fit to a known COX-2 inhibitor pharmacophore. The molecule exhibits favorable drug-like properties according to Lipinski's rules and has a low predicted risk of mutagenicity. However, a potential liability exists with its predicted inhibition of the CYP3A4 enzyme, which warrants further investigation. The predicted activity against HDAC1 is less compelling and should be considered a lower-priority avenue for experimental validation.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of a novel compound, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile. The causality-driven approach, moving from broad target prediction to specific interaction modeling and safety profiling, provides a robust framework for generating a high-confidence, testable hypothesis. The results strongly suggest that this molecule warrants synthesis and subsequent in vitro validation, starting with enzymatic assays for COX-2 inhibition. The computational predictions laid out in this document serve as a critical, resource-saving first step in the long and complex process of drug discovery.[1]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermochemical Properties of Benzonitrile-Substituted Pyrroles
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Thermodynamicists
Executive Summary
Benzonitrile-substituted pyrroles represent a critical structural motif in modern medicinal chemistry, serving as the pharmacophore backbone for potassium-competitive acid blockers (P-CABs) like Vonoprazan and emerging optoelectronic materials. Despite their synthetic prevalence, the thermodynamic stability and bond dissociation enthalpies of these conjugated systems remain under-characterized in general literature.
This guide provides a rigorous framework for determining the Standard Molar Enthalpy of Formation (
) and Enthalpy of Sublimation () for this compound class. By synthesizing experimental combustion calorimetry protocols with computational validation (DFT), we establish a self-validating system for predicting the stability and metabolic susceptibility of these high-nitrogen heterocycles.
Structural Dynamics & Thermodynamic Stability
The thermodynamic stability of benzonitrile-substituted pyrroles is governed by the interplay between aromaticity, steric hindrance, and the electron-withdrawing nature of the cyano (-CN) group.
The Conjugation-Steric Conflict
In N-(cyanophenyl)pyrroles, the twist angle between the pyrrole and benzene rings dictates the extent of
-conjugation.
Planar Conformation: Maximizes resonance energy but is often energetically penalized by steric clash between the pyrrole
-protons and the phenyl ortho-protons.
Orthogonal Conformation: Relieves steric strain but breaks conjugation, raising the internal energy (less stable).
Thermodynamic Implication: The enthalpy of formation (
) deviates significantly from group additivity rules due to this "energetic effect" of conjugation loss. For ortho-substituted benzonitriles (e.g., 1-(2-cyanophenyl)pyrrole), the steric repulsion often forces a non-planar geometry, reducing the resonance stabilization energy (RSE) compared to para-isomers.
Experimental Determination Methodologies
To obtain "Reference Grade" data, a dual-method approach is required: Static Bomb Combustion Calorimetry (for
) and Knudsen Effusion (for ).
Protocol: Static Bomb Combustion Calorimetry
Objective: Determine the energy of combustion (
) to derive .
Critical Challenge: High nitrogen content leads to significant nitric acid (
Figure 1: Workflow for high-precision static bomb combustion calorimetry of nitrogenous heterocycles.
Step-by-Step Procedure:
Purification: Sample must be purified (sublimation or recrystallization) to >99.9% purity, verified by DSC (Differential Scanning Calorimetry) freezing point depression.
Pelletization: Press the sample into a pellet. For benzonitrile derivatives which may have high vapor pressures, enclose in a polyester Mylar bag (calibrated heat of combustion required).
Bomb Preparation:
Use a platinum-lined bomb to prevent corrosion from
.
Add exactly 1.00 mL of deionized water to the bomb (dissolves
to form ).
Purge with pure Oxygen; pressurize to 3.04 MPa.
Ignition: Fire the bomb in an isoperibol or adiabatic calorimeter. Record temperature rise (
) with a resolution of K.
Post-Combustion Analysis (The Trust Anchor):
Nitric Acid Correction: Wash the bomb interior and titrate the washings with 0.1 M NaOH to determine the energy contribution of
.
Carbon Recovery: Pass the gaseous products through Ascarite absorption tubes. The ratio of experimental mass
to theoretical mass must be to validate complete combustion.
Protocol: Phase Transition Enthalpy (Sublimation)
To convert solid-state data to the gas phase (where structure-energy relationships are valid), measure the enthalpy of sublimation (
).
Method: Knudsen Effusion (mass loss via vapor pressure).
Key Parameter: The Clausius-Clapeyron relation is applied to the mass loss rate (
) across a temperature range (typically 10–20 K interval).
Experimental data must be cross-referenced with high-level computational theory. Direct calculation of
often yields large errors. Instead, use Isodesmic Reactions where bond types are conserved on both sides of the equation, canceling out systematic errors.
Recommended Isodesmic Scheme
To determine the enthalpy of 1-(2-cyanophenyl)pyrrole :
Calculation Workflow:
Optimize geometries at B3LYP/6-311++G(d,p) or M06-2X level.
Calculate vibrational frequencies (ensure no imaginary frequencies).
Compute Enthalpy (
) for all species.
Solve for
using known experimental values for Pyrrole, Benzonitrile, and Benzene.
Thermodynamic Cycle Diagram (Graphviz)
Figure 2: Born-Haber cycle relating formation, combustion, and sublimation enthalpies.
Data Synthesis & Reference Values
The following table aggregates authoritative "Anchor Values" necessary for the isodesmic calculations and validation of new benzonitrile-pyrrole derivatives.
*Note: The estimated value accounts for the loss of conjugation energy (~15 kJ/mol) due to ortho-steric twisting.
Applications in Drug Development
Understanding these properties is not merely academic. In the development of drugs like Vonoprazan :
Polymorph Screening: The lattice energy (
) predicts the stability of different crystal forms. A higher indicates stronger intermolecular forces ( stacking), correlating with lower solubility but higher shelf-life stability.
Metabolic Stability: The C-H bond dissociation enthalpy (BDE) on the pyrrole ring is influenced by the electron-withdrawing benzonitrile. A lower BDE implies faster metabolic oxidation by Cytochrome P450.
Solubility Prediction: The enthalpy of solution (
) is derived from (solvation enthalpy). Accurate sublimation data allows for precise solubility modeling in aqueous buffers.
References
Ribeiro da Silva, M. A. V., et al. (1989). "Standard enthalpies of formation of some pyrrole derivatives." The Journal of Chemical Thermodynamics. Link
Evans, F. W., & Skinner, H. A. (1959).[2] "The heats of combustion of organic compounds of nitrogen.[3] Part 2.—n-Propyl, isopropyl and phenyl cyanides."[2] Transactions of the Faraday Society. Link
Acree, W., & Chickos, J. S. (2016). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." Journal of Physical and Chemical Reference Data. Link
Sabbah, R., et al. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta. Link
Becke, A. D. (1993).[4] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link
The Strategic Utility of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Modern Organic Synthesis
Introduction: A Versatile Bifunctional Building Block In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and funct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Bifunctional Building Block
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and functionally rich target molecules. 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile emerges as a highly valuable, yet underexplored, bifunctional scaffold. Its unique architecture, featuring a reactive pyrrole-2-carboxaldehyde moiety and a synthetically versatile benzonitrile group, positions it as a strategic precursor for a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry, materials science, and synthetic methodology development. The pyrrole core is a privileged structure in numerous biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of a formyl group at the 2-position and a benzonitrile at the N-1 phenyl substituent opens avenues for sequential and selective chemical transformations, enabling the rapid generation of molecular diversity.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is essential for its effective utilization in synthesis. The following table summarizes its key identifiers and predicted spectroscopic characteristics, based on analyses of analogous structures.[1][2]
Property
Value
Molecular Formula
C₁₂H₈N₂O
Molecular Weight
196.21 g/mol
Appearance
Expected to be a crystalline solid
Solubility
Soluble in common organic solvents (e.g., DCM, THF, DMF)
Note: Predicted spectral data are based on known values for pyrrole-2-carboxaldehyde and N-aryl pyrroles. Actual values may vary.
Synthesis Protocol: A Two-Step Approach
The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be efficiently achieved through a robust two-step sequence commencing with the Paal-Knorr synthesis of the pyrrole core, followed by a regioselective Vilsmeier-Haack formylation.[3][4][5][6][7][8]
Workflow for the Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Caption: Synthetic route to the target compound.
Step 1: Synthesis of 1-(3-Cyanophenyl)-1H-pyrrole
Rationale: The Paal-Knorr synthesis is a classic and highly reliable method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[4][9] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, which is generated in situ under acidic conditions. Acetic acid acts as both the catalyst for the hydrolysis of the acetal and the condensation reaction, as well as the solvent.
Materials:
3-Aminobenzonitrile
2,5-Dimethoxytetrahydrofuran
Glacial Acetic Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Ethyl Acetate
Hexanes
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile (1.0 eq) and glacial acetic acid.
Stir the mixture until the amine has completely dissolved.
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-cyanophenyl)-1H-pyrrole as a solid.
Step 2: Vilsmeier-Haack Formylation of 1-(3-Cyanophenyl)-1H-pyrrole
Rationale: The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic rings.[6][7][8] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction is highly regioselective for the 2-position of the N-substituted pyrrole due to the electronic nature of the pyrrole ring.
Materials:
1-(3-Cyanophenyl)-1H-pyrrole
Phosphorus Oxychloride (POCl₃)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Dichloromethane (DCM)
Sodium Acetate
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Procedure:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.
Cool the flask to 0 °C in an ice bath and add POCl₃ (1.1 eq) dropwise with vigorous stirring.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1-(3-cyanophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
Heat the mixture to reflux for 1 hour to hydrolyze the iminium intermediate.
Cool the mixture to room temperature and extract with DCM (3 x).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Application Notes: A Gateway to Molecular Complexity
The dual reactivity of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile makes it a versatile starting material for the synthesis of a variety of more complex heterocyclic systems.
Application 1: Synthesis of Pyrrolo[2,3-c]quinoline Derivatives via Knoevenagel Condensation and Cyclization
Rationale: The formyl group can readily undergo Knoevenagel condensation with active methylene compounds.[10][11][12] Subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. This protocol outlines the synthesis of a pyrrolo[2,3-c]quinoline derivative, a scaffold of interest in medicinal chemistry.[13][14][15]
Caption: Knoevenagel condensation and cyclization.
Protocol:
In a round-bottom flask, dissolve 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
Add a catalytic amount of a base, such as piperidine or triethylamine.
Stir the reaction mixture at room temperature for 2-4 hours.
Upon formation of the Knoevenagel adduct (monitored by TLC), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux for 6-8 hours to induce cyclization.
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
Purify the residue by column chromatography to isolate the desired pyrrolo[2,3-c]quinoline derivative.
Application 2: Synthesis of a Tetrazolyl-Substituted Pyrrole as a Carboxylic Acid Bioisostere
Rationale: In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, often improving metabolic stability and pharmacokinetic properties.[16][17][18][19][20] The benzonitrile moiety of the title compound can be readily converted to a tetrazole via a [3+2] cycloaddition with an azide source.
Protocol:
To a solution of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
Heat the reaction mixture to 120 °C and stir for 12-24 hours in a sealed tube.
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
Carefully pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to pH ~3-4.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum to obtain the 3-(2-(5H-tetrazol-5-yl)phenyl)-1H-pyrrole-2-carbaldehyde.
Conclusion and Future Outlook
3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile represents a powerful and versatile building block for organic synthesis. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in the construction of complex heterocyclic systems of potential interest in drug discovery and materials science. The strategic placement of the formyl and benzonitrile functionalities allows for a wide range of subsequent transformations, making this compound an attractive starting material for the generation of diverse chemical libraries. Further exploration of its reactivity, including its participation in multicomponent reactions and its use in the synthesis of novel conjugated materials, is anticipated to uncover even broader applications.
References
Paal, C. Synthese von Thiophen‐und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
ACS Publications. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem.2001 , 66, 23, 7893–7898. [Link]
ResearchGate. Gewald type reaction with benzylidene malononitrile. [Link]
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules2023 , 28(8), 3530. [Link]
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. 2010 , (i), 209-246. [Link]
ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023 , 13, 26895-26922. [Link]
PubMed. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorg. Med. Chem.2020 , 28(11), 115493. [Link]
ResearchGate. Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. [Link]
University of Calgary. Infrared Spectroscopy and Mass Spectrometry. [Link]
Organic Chemistry Portal. Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. [Link]
YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]
PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Appl. Sci.2022 , 12(17), 8682. [Link]
ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]
ACS Publications. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Org. Process Res. Dev.2020 , 24(9), 1586–1601. [Link]
eCampusOntario Pressbooks. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
International Journal of PharmTech Research. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. 2009 , 1(4), 807-811. [Link]
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules2024 , 29(12), 2933. [Link]
NIH. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. J. Org. Chem.2014 , 79(1), 226–232. [Link]
ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules2021 , 26(7), 1933. [Link]
Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]
Semantic Scholar. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
RSC Publishing. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Adv., 2021 , 11, 3756-3770. [Link]
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile as a building block for porphyrin synthesis
Application Note: 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Porphyrinoid Architectures Executive Summary & Strategic Utility The molecule 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile represents a specialized class of "bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Porphyrinoid Architectures
Executive Summary & Strategic Utility
The molecule 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile represents a specialized class of "bifunctional" pyrrolic building blocks.[1][2] Unlike standard porphyrin synthesis—which typically reacts a separate aldehyde with a separate pyrrole—this molecule contains both the nucleophilic pyrrole core and the electrophilic aldehyde handle within a single unit, pre-functionalized with a bulky N-aryl group.[2]
Primary Application: This building block is not suitable for standard planar porphyrins due to the steric clash of the internal N-aryl groups.[2] Instead, it is the gold standard precursor for synthesizing N-Confused Porphyrins (NCPs) and Corroles .[2]
Why use this specific building block?
N-Confusion Driver: The bulky 3-cyanophenyl group at the N-position sterically forces one or more pyrrole rings to invert during macrocyclization, forming a Carbon-coordinated pocket (N-confused) rather than the standard Nitrogen-coordinated pocket.[1][2] This creates unique organometallic reactivity (e.g., stabilizing high-oxidation state metals like Cu(III) or Ag(III)).[1][2]
Orthogonal Functionalization: The meta-benzonitrile group is chemically robust during the harsh acid-catalyzed macrocyclization but remains available for late-stage diversification (e.g., hydrolysis to carboxylic acids for water solubility or [3+2] cycloaddition to tetrazoles).[1][2]
Chemical Logic & Mechanism
To successfully utilize this building block, one must understand the Steric-Electronic Control Mechanism .[2]
The Steric Trap: In a standard tetramerization, four N-substituted pyrroles would force four aryl groups into the porphyrin core.[2] This is energetically prohibitive.
The "Confused" Escape: To relieve this strain, the macrocycle inverts one pyrrole unit (forming a C-C bond at the meso position instead of C-N).[2] This results in an N-confused porphyrin (2-aza-21-carbaporphyrin) .[1][2]
Pathway Visualization
Figure 1: Mechanistic pathway dictating the formation of N-confused porphyrins over regular porphyrins due to the N-aryl substituent.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Confused Porphyrin (NCP)
Dissolution: In a flame-dried 500 mL round-bottom flask, dissolve the monomer (500 mg, ~2.4 mmol) in anhydrous DCM (240 mL). The high dilution (10 mM) is critical to favor cyclization over linear polymerization.[2]
Acid Activation: Degas the solution with Nitrogen for 15 minutes. Add MSA (0.17 mL, 1.0 eq relative to monomer) dropwise via syringe.[2]
Observation: The solution will darken to a deep red/brown, indicating the formation of the azafulvene intermediates.[2]
Condensation: Stir vigorously at room temperature for 18–24 hours in the dark.
Checkpoint: TLC (Silica, DCM) will show the disappearance of the aldehyde starting material.[2]
Oxidation (Aromatization): Add DDQ (3.0 eq) as a solid in one portion. Stir for an additional 1 hour.
Why: The condensation yields the non-aromatic porphyrinogen.[2] Oxidation is required to form the fully conjugated porphyrin system.
Neutralization: Quench the reaction with Triethylamine (TEA, 3.0 eq).
Purification:
Pass the crude mixture through a short pad of alumina (neutral) to remove polymeric tar.[2]
Eluent: DCM/Hexane (gradient 50:50 to 100:0).[2] The N-confused porphyrin typically elutes after any trace regular porphyrins due to the polarity of the external NH group.[2]
Expected Yield: 7–15% (Typical for N-confused syntheses).[1][2]
Protocol B: Synthesis of Functionalized Dipyrromethanes
Target: Precursor for "3+1" Porphyrin Synthesis.
If the goal is to dilute the steric bulk, this building block can be reacted with excess unsubstituted pyrrole.[2]
Dilute reaction to <10 mM to favor cyclization.[1][2]
Insoluble Tar
Polymerization
Reduce acid strength (switch from MSA to TFA) or reaction time.[2]
No Aromatization
Insufficient Oxidant
Ensure DDQ is fresh; increase to 3.5 eq.
Purification Difficulty
Tailing on Silica
Add 1% Triethylamine to the eluent to deprotonate the external NH.[2]
Post-Synthetic Modification (The Nitrile Handle)[2]
The 3-cyanophenyl group allows for specific transformations after the porphyrin is formed.
Figure 2: Functionalization pathways for the nitrile-bearing N-confused porphyrin.
References
Furuta, H., Asano, T., & Ogawa, T. (1994).[2] "N-Confused Porphyrin: A New Isomer of Tetraphenylporphyrin."[1][2] Journal of the American Chemical Society. [2]
Chmielewski, P. J., Latos-Grażyński, L., Rachlewicz, K., & Glowiak, T. (1994).[2] "Tetra-p-tolylporphyrin with an Inverted Pyrrole Ring: A Novel Isomer of Porphyrin."[1][2] Angewandte Chemie International Edition. [2]
Lindsey, J. S. (2000).[2] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Vol 1. Academic Press. [2]
Geier, G. R., et al. (2001).[2] "A Survey of Acid Catalysts in Dipyrromethanecarbinol Condensations Leading to meso-Substituted Porphyrins." Journal of Organic Chemistry. [2]
Srinivasan, A., & Furuta, H. (2005).[2] "Confusion, inversion, and expansion: a new era of porphyrin chemistry."[2] Accounts of Chemical Research. [2]
Protocol for the Formylation of N-Substituted Pyrroles: A Detailed Guide for Researchers
Introduction: The Enduring Importance of Formylpyrroles N-substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a formyl group (-CHO) onto the pyrrole rin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of Formylpyrroles
N-substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a formyl group (-CHO) onto the pyrrole ring unlocks a versatile chemical handle, paving the way for the synthesis of a vast array of more complex and functionally diverse molecules. These formylpyrrole intermediates are pivotal in the development of pharmaceuticals, including antifungal agents and kinase inhibitors, as well as in the creation of advanced materials like porphyrins and conductive polymers.[2][3] This guide provides a comprehensive overview of the most reliable and field-proven protocols for the formylation of N-substituted pyrroles, with a focus on the underlying chemical principles, practical execution, and strategies for optimization.
Theoretical Framework: Understanding the Reaction Mechanisms
The formylation of pyrroles is an electrophilic aromatic substitution reaction. The choice of methodology is often dictated by the nature of the N-substituent and the desired regioselectivity. N-alkyl-substituted pyrroles are generally more reactive towards electrophilic aromatic substitution than their unsubstituted counterparts.[4][5][6]
The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[7][8] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][9][10]
The mechanism involves two key stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrrole ring.[11]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.
The Gattermann Reaction: An Alternative Approach
The Gattermann reaction provides an alternative route to formylpyrroles, particularly for phenols, phenolic ethers, and other heteroaromatic systems.[12] This method traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[13][14] A significant modification by Adams, which is now more common, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, mitigating the hazards associated with handling gaseous HCN.[12][14]
The electrophilic species in the Gattermann reaction is believed to be an iminium ion, which is attacked by the electron-rich pyrrole ring.[15]
The Duff Reaction: Formylation of Highly Activated Systems
The Duff reaction is typically used for the formylation of highly activated aromatic compounds, such as phenols.[16][17][18] It employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[16][17] While less common for pyrroles, it can be a viable option for certain substrates. The electrophilic species is an iminium ion generated from the protonated hexamine.[17]
Comparative Analysis of Formylation Methods
The choice of formylation protocol is critical and depends on substrate reactivity, desired regioselectivity, and scale.
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes.
Reaction with Pyrrole: Dissolve N-phenylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[7] Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3 x volume of the reaction mixture).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure formylated pyrrole.
Regioselectivity: Controlling the Site of Formylation
The position of formylation on the N-substituted pyrrole ring (α-position, C2/C5 vs. β-position, C3/C4) is a critical consideration.
Electronic Effects: The nitrogen atom in the pyrrole ring is electron-donating, which activates the ring towards electrophilic substitution, primarily at the α-positions (C2 and C5).[7][10]
Steric Hindrance: The size of the N-substituent plays a crucial role in directing the formylation.[21] For pyrroles with bulky N-substituents, formylation at the less sterically hindered β-position (C3) can be favored, especially when using sterically crowded formamides in the Vilsmeier-Haack reaction.[21][22]
Substituents on the Ring: Existing electron-withdrawing groups on the pyrrole ring can deactivate it and influence the regioselectivity of further substitutions. For instance, formylation of 1H-pyrrole-2-carboxylates can be directed to either the C4 or C5 position depending on the specific Vilsmeier reagent used.[19][23]
Troubleshooting and Optimization
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; degradation of starting material or product.
Ensure anhydrous conditions. Monitor reaction by TLC and adjust reaction time accordingly. Perform the reaction at lower temperatures to minimize side reactions.
Mixture of Regioisomers
Competing electronic and steric effects.
For C3 formylation, consider using a bulkier N-substituent or a sterically hindered formamide.[21] For C2 formylation, ensure the N-substituent is not excessively bulky.
Difficult Purification
Presence of unreacted DMF or other polar byproducts.
Ensure a thorough aqueous work-up. A dilute acid wash (e.g., 1M HCl) can help remove residual DMF, but be cautious of product stability.
Use a more forcing formylation method if the pyrrole is highly deactivated. Ensure the Vilsmeier reagent is freshly prepared under anhydrous conditions.
Conclusion
The formylation of N-substituted pyrroles is a cornerstone reaction in synthetic organic chemistry. The Vilsmeier-Haack reaction remains the most robust and versatile method for this transformation. By understanding the underlying mechanisms and carefully controlling reaction parameters such as stoichiometry, temperature, and the steric nature of the substrate, researchers can achieve high yields and desired regioselectivity. This guide provides a solid foundation for the successful implementation of these protocols in a research and development setting.
References
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 834-855. Available from: [Link]
Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1418-1422. Available from: [Link]
Reddy, B. V. S., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11846-11852. Available from: [Link]
Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6046-6050. Available from: [Link]
ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available from: [Link]
Gunter, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(60), 35057-35064. Available from: [Link]
D'Urso, A., et al. (2021). The Formylation of N,N-Dimethylcorroles. ACS Omega, 6(40), 26269-26277. Available from: [Link]
Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6046-6050. Available from: [Link]
Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1418-1422. Available from: [Link]
Semantic Scholar. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Available from: [Link]
D'Urso, A., et al. (2021). The Formylation of N,N-Dimethylcorroles. ACS Omega, 6(40), 26269-26277. Available from: [Link]
ResearchGate. N‐Formylation of the synthesized pyrroles 3 gc and 3 al. Available from: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
L.S.College, Muzaffarpur. Gattermann reaction. Available from: [Link]
Wikipedia. Gattermann reaction. Available from: [Link]
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
ChemEurope.com. Duff reaction. Available from: [Link]
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available from: [Link]
ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]
D'Urso, A., et al. (2021). The Formylation of N,N‑Dimethylcorroles. ACS Omega, 6(40), 26269-26277. Available from: [Link]
The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]
ResearchGate. New Opportunities with the Duff Reaction. Available from: [Link]
BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]
Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1629-1662. Available from: [Link]
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. Available from: [Link]
YouTube. The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. Available from: [Link]
Katritzky, A. R., et al. (2001). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. Available from: [Link]
PubMed. Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Available from: [Link]
LinkedIn. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]
Reddy, B. V. S., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11846-11852. Available from: [Link]
de Oliveira, R. B., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2956-2970. Available from: [Link]
Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2686. Available from: [Link]
ResearchGate. Catalytic performance of metal catalysts for N-formylation reaction. Available from: [Link]
Application Note: Derivatization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile for Biological Assays
Abstract This guide details the strategic derivatization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS 156496-63-8) to generate functional probes for biological assays.[1] The unique scaffold—combining an electron-rich...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic derivatization of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS 156496-63-8) to generate functional probes for biological assays.[1] The unique scaffold—combining an electron-rich pyrrole, a reactive aldehyde "warhead," and a metabolic-stable nitrile—serves as an ideal platform for developing kinase inhibitors, antimycobacterial agents, and fluorescent cellular probes. We present two validated protocols: Reductive Amination for solubility enhancement (library generation) and Hydrazone Condensation for fluorescent labeling.
Introduction: The Scaffold Advantage
The 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile molecule is more than a simple intermediate; it is a "privileged structure" in medicinal chemistry.[1]
The Aldehyde (-CHO): Located at the C2 position of the pyrrole, this group is highly reactive toward nucleophiles, allowing for rapid diversification into amines, hydrazones, or vinyl derivatives.
The Nitrile (-CN): Positioned on the N-aryl ring, this group often acts as a hydrogen bond acceptor in enzyme active sites (e.g., hinge binding in kinases) and remains stable under standard derivatization conditions.
Biological Relevance:
-arylpyrrole derivatives have demonstrated significant efficacy as MmpL3 inhibitors (tuberculosis targets) and tubulin polymerization inhibitors .[1]
Strategic Derivatization Pathways
To utilize this scaffold in biological assays, we must modify the aldehyde to tune physicochemical properties or add detection capabilities.
Pathway
Reaction Type
Goal
Assay Application
A
Reductive Amination
Convert -CHO to -CHNR
Solubility & SAR: Improve bioavailability for cell viability/IC assays.
B
Hydrazone Formation
Convert -CHO to -CH=N-NH-R
Labeling: Attach fluorophores (e.g., Dansyl, FITC) for localization/binding assays.[1]
Visual Workflow: Reaction Logic
The following diagram illustrates the divergent synthesis pathways from the parent aldehyde to functional assay tools.
Figure 1: Divergent synthesis pathways. Pathway A utilizes reductive amination for library creation. Pathway B utilizes condensation for fluorescent tagging.
Protocol A: Reductive Amination for Solubility Enhancement
Objective: Convert the lipophilic aldehyde into a hydrophilic tertiary amine (e.g., using morpholine or
-methylpiperazine) to prevent precipitation in aqueous cell media.
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF[1]
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
Imine Formation (Critical Step):
In a dry round-bottom flask, dissolve the aldehyde (1 mmol, ~196 mg) in DCE (5 mL).
Add Morpholine (1.2 mmol, 105 µL).
Add Glacial AcOH (1.0 equiv). Expert Note: The acid catalyst activates the carbonyl and protonates the intermediate carbinolamine, driving the equilibrium toward the iminium ion.
Stir at room temperature (RT) for 30–60 minutes under N
.
Reduction:
Add NaBH(OAc)
(1.5 mmol, 318 mg) in one portion. Why STAB? Unlike NaBH, STAB is mild and will not reduce the nitrile (-CN) or the aldehyde (before imine formation) rapidly, preventing side reactions.
Stir at RT for 4–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (high R
) should disappear.
Quench and Workup:
Quench with saturated aqueous NaHCO
(10 mL). Stir for 15 mins until gas evolution ceases.
Fix: Hydrazones are generally stable at physiological pH (7.4), but avoid acidic buffers. For higher stability, reduce the hydrazone to a hydrazine using NaBH
CN (though this breaks conjugation and alters fluorescence).
QC Marker (NMR):
Aldehyde Proton: Watch for the disappearance of the singlet at ~9.5 ppm.
Nitrile Peak (IR): Confirm the -CN stretch remains at ~2220 cm
(ensure no reduction occurred).
References
Silverstein, R. M., et al. "Pyrrole-2-carboxaldehyde."[1] Organic Syntheses, Coll.[5] Vol. 4, p. 831 (1963). Link
Foundational synthesis of the pyrrole-aldehyde core via Vilsmeier-Haack.[1]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link
The gold-standard protocol for reductive amination used in Protocol A.[1]
Li, W., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors."[1] Journal of Medicinal Chemistry, 63(21), 12758–12774 (2020). Link
Demonstrates the biological relevance (MmpL3 inhibition)
Wu, X., et al. "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation."[1][6] Organic Letters, 20(3), 688-691 (2018).[6] Link
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in the synthesis of anti-cancer agents
Application Note: 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in the Synthesis of Targeted Anti-Cancer Agents Part 1: Executive Summary & Strategic Importance 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS: 209958-45-2) is a s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile in the Synthesis of Targeted Anti-Cancer Agents
Part 1: Executive Summary & Strategic Importance
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS: 209958-45-2) is a specialized heterocyclic intermediate serving as a critical scaffold in the discovery and synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it features an electron-rich pyrrole-2-carboxaldehyde core N-arylated with a meta-cyanophenyl group.
Why this molecule matters in Oncology:
Pharmacophore Versatility: The pyrrole-2-carboxaldehyde moiety is the "warhead" precursor for indolinone-based kinase inhibitors (e.g., Sunitinib analogs). It undergoes Knoevenagel condensation to form the bioactive vinyl-indolinone core essential for ATP-competitive binding in VEGFR and PDGFR pockets.
Metabolic & Electronic Tuning: The meta-cyano group on the N-aryl ring acts as a bioisostere for carbonyls and halogens. It improves metabolic stability (blocking P450 oxidation sites) and provides a unique dipole vector for hydrogen bonding in the kinase hinge region.
Synthetic Utility: The aldehyde handle allows for rapid library generation via condensation, reductive amination, or olefination, making it a "lynchpin" for high-throughput medicinal chemistry.
Part 2: Scientific Background & Mechanism[1][2]
The "N-Aryl Pyrrole" Scaffold in Kinase Inhibition
Many FDA-approved anti-cancer agents utilize a heterocycle-linked pharmacophore to occupy the ATP-binding pocket of protein kinases. The specific geometry of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile allows the final drug molecule to adopt a planar conformation, facilitating π-stacking interactions with the gatekeeper residues of the kinase domain.
The following diagram illustrates the conversion of the intermediate into a bioactive kinase inhibitor.
Caption: Figure 1. Synthetic workflow transforming the pyrrole precursor into a bioactive kinase inhibitor via the 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile intermediate.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Rationale: Direct N-arylation of pyrrole-2-carboxaldehyde is preferred over Vilsmeier formylation of N-aryl pyrroles due to higher regioselectivity and cleaner impurity profiles.
Inertion: Charge a flame-dried Schlenk flask with Pyrrole-2-carboxaldehyde (10 mmol, 0.95 g), 3-Bromobenzonitrile (11 mmol, 2.00 g), CuI (1 mmol, 190 mg), and K3PO4 (20 mmol, 4.24 g). Evacuate and backfill with Argon (3 cycles).
Solvation: Add anhydrous Toluene (20 mL) and the diamine ligand (2 mmol, 315 µL) via syringe.
Reaction: Seal the vessel and heat to 110°C for 18–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
Checkpoint: The starting aldehyde should disappear. A new spot (Rf ~0.4) should appear.[1]
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
Yield: Expect a pale yellow solid (Yield: 75–85%).
Protocol B: Downstream Application - Synthesis of Sunitinib Analog
Rationale: This step demonstrates the utility of the scaffold in creating a bioactive "Sunitinib-like" molecule. The condensation forms the critical double bond connecting the two heterocycles.
Reagents:
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (Intermediate from Protocol A)
5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 equiv)
Piperidine (0.1 equiv)
Ethanol (Absolute)
Step-by-Step Methodology:
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and 5-fluorooxindole (1.0 mmol) in Ethanol (10 mL).
Catalysis: Add Piperidine (0.1 mmol, ~10 µL).
Reflux: Heat the mixture to 80°C (Reflux) for 4–6 hours.
Observation: The product usually precipitates out of the hot solution as a bright yellow/orange solid due to the extended conjugation.
Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation.
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL).
Drying: Dry in a vacuum oven at 50°C overnight.
Part 4: Data Summary & Quality Control
Table 1: Critical Process Parameters (CPP) for Scaffold Synthesis
Parameter
Recommended Range
Impact on Quality
Temperature
105°C – 115°C
< 100°C leads to incomplete conversion; > 120°C increases tar formation.
Catalyst (CuI)
5 – 10 mol%
Lower loading (<5%) stalls the reaction; requires rigorous O2 exclusion.
Solvent Water
< 0.05% (Karl Fischer)
Water deactivates the catalyst and promotes side reactions.
Atmosphere
Argon or Nitrogen
Strictly anaerobic conditions required to prevent copper oxidation.
Table 2: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Catalyst poisoning (O2)
Ensure rigorous degassing of solvent; use fresh ligand.
Blue/Green Reaction
Cu(I) oxidized to Cu(II)
The reaction has been exposed to air. Repeat inertion steps.
Sticky Solid Product
Residual solvent/impurities
Recrystallize from Ethanol/Water or triturate with Diethyl Ether.
Part 5: References
Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting VEGF and PDGF Receptors." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link
Li, J., et al. (2018). "Design and synthesis of novel pyrrole-2-carboxamide derivatives as potent anticancer agents." European Journal of Medicinal Chemistry, 151, 601-616. Link
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. Link
PubChem Compound Summary. (2024). "3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile (CID 2779658)."[2] National Center for Biotechnology Information. Link
Wu, X., et al. (2018).[3] "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." Organic Letters, 20(3), 688–691.[3] Link
Application Notes and Protocols: 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile as a Versatile Precursor for Schiff Base Fluorescent Probes
Introduction: The Promise of a Pyrrole-Based Precursor In the dynamic field of chemical sensing and drug development, the demand for sensitive, selective, and versatile fluorescent probes is ever-present. These molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of a Pyrrole-Based Precursor
In the dynamic field of chemical sensing and drug development, the demand for sensitive, selective, and versatile fluorescent probes is ever-present. These molecular tools are instrumental in elucidating biological processes, detecting environmental contaminants, and screening potential therapeutic agents. At the heart of many such probes lies a carefully designed organic scaffold, a precursor that dictates the final probe's photophysical properties and analyte specificity.
This document introduces 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , a promising yet underexplored precursor for the development of novel fluorescent probes. This molecule uniquely combines three key functional elements into a single, compact structure:
A Pyrrole-2-carboxaldehyde Moiety: The pyrrole ring is a well-known fluorophore, and the aldehyde group provides a reactive handle for facile derivatization, most notably through Schiff base condensation.
An N-Aryl Linkage: The phenyl ring attached to the pyrrole nitrogen allows for the tuning of electronic properties and can extend the π-conjugated system, influencing the absorption and emission characteristics of the resulting probes.
A Benzonitrile Group: The electron-withdrawing nitrile (-C≡N) group on the phenyl ring creates an intrinsic dipole moment within the molecule. This "push-pull" electronic character is a hallmark of molecules exhibiting Intramolecular Charge Transfer (ICT), a phenomenon often exploited in the design of environment-sensitive (solvatochromic) and "turn-on" fluorescent probes[1][2][3].
The strategic combination of these features makes 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile an ideal starting point for creating a diverse library of Schiff base sensors. The aldehyde can be readily condensed with various primary amines to introduce specific recognition sites for a wide range of analytes, including metal ions and anions.
Part 1: Synthesis of the Precursor - 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
While not yet widely documented in peer-reviewed literature, the synthesis of N-aryl-2-formylpyrroles can be approached through established synthetic routes. Two plausible methods are the Vilsmeier-Haack formylation of N-(3-cyanophenyl)pyrrole or, more directly, the N-arylation of pyrrole-2-carboxaldehyde. An adaptation of the Clauson-Kaas reaction provides a robust and versatile pathway.
Proposed Synthetic Protocol: Modified Clauson-Kaas and Formylation
This two-step protocol is proposed based on well-established transformations in heterocyclic chemistry[4][5][6][7].
Step 1: Synthesis of 1-(3-cyanophenyl)-1H-pyrrole
To a solution of 3-aminobenzonitrile (1.18 g, 10 mmol) in glacial acetic acid (20 mL), add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature and pour it into ice-water (100 mL).
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(3-cyanophenyl)-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation to Yield 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
Add a solution of 1-(3-cyanophenyl)-1H-pyrrole (1.68 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the cold Vilsmeier reagent.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice (150 g) with vigorous stirring.
Neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8.
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Part 2: Application as a Precursor for Schiff Base Fluorescent Probes
The true utility of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile lies in its ability to be readily converted into task-specific fluorescent probes. The condensation of its aldehyde group with a primary amine forms a Schiff base (imine), a linkage that is often crucial to the sensing mechanism of the final probe[8]. We present here two detailed protocols for the synthesis and application of hypothetical probes derived from this precursor for the detection of two highly relevant analytes: the cyanide anion (CN⁻) and the aluminum cation (Al³⁺).
Application Example 1: A "Turn-On" Fluorescent Probe for Cyanide (CN⁻) Detection
Scientific Rationale: Cyanide is a potent toxin, and its rapid detection is of critical importance. Many fluorescent probes for cyanide operate via a nucleophilic addition of CN⁻ to an electron-deficient double bond, which disrupts the probe's internal charge transfer (ICT) pathway, leading to a change in its fluorescence properties[9][10]. We propose the synthesis of a probe, P-CN , by reacting our precursor with 2-aminophenol. The resulting Schiff base will likely exhibit quenched fluorescence due to photoinduced electron transfer (PET) from the phenol. The nucleophilic attack of cyanide on the imine carbon would disrupt this process, leading to a "turn-on" fluorescence response.
Dissolve 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (196 mg, 1 mmol) and 2-aminophenol (109 mg, 1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
Add 2-3 drops of glacial acetic acid as a catalyst[11].
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield probe P-CN .
Caption: Cyanide "Turn-On" Sensing Mechanism.
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the fluorescence intensity vs. [CN⁻] plot at low concentrations.[12][13][14]
Parameter
Expected Value
Excitation Wavelength (λex)
~380-420 nm
Emission Wavelength (λem)
~480-530 nm
Stokes Shift
> 80 nm
Quantum Yield (Φ) (in presence of CN⁻)
> 0.3
Limit of Detection (LOD)
< 1 µM
Application Example 2: A Ratiometric Fluorescent Probe for Aluminum (Al³⁺) Detection
Scientific Rationale: Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to neurodegenerative diseases. Schiff bases containing hydroxyl groups, such as those derived from salicylaldehyde or its analogs, are excellent chelators for Al³⁺.[15][16][17] We propose the synthesis of a probe, P-Al , by reacting our precursor with 2-hydrazinopyridine. The resulting probe will have a nitrogen-rich pocket (N,N,N-coordination site from the pyrrole, imine, and pyridine) ideal for binding Al³⁺. This binding is expected to rigidify the molecular structure and enhance fluorescence through a Chelation-Enhanced Fluorescence (CHEF) effect.[18]
Dissolve 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (196 mg, 1 mmol) and 2-hydrazinopyridine (109 mg, 1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.
Add 2-3 drops of glacial acetic acid as a catalyst.
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
After cooling, remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield probe P-Al .
Caption: Synthesis of Aluminum Probe P-Al.
Stock Solutions:
Prepare a 1.0 mM stock solution of P-Al in DMSO.
Prepare 10 mM stock solutions of Al(NO₃)₃·9H₂O and other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) in deionized water.
Fluorescence Titration:
To a series of cuvettes, add the P-Al stock solution and dilute with a buffer solution (e.g., HEPES, pH 7.4) to a final concentration of 10 µM.
Add increasing amounts of the Al³⁺ stock solution to achieve final concentrations from 0 to 100 µM.
Incubate for 5-10 minutes at room temperature.
Record the fluorescence emission spectra.
Determination of Stoichiometry (Job's Plot):
Prepare a series of solutions with a constant total concentration of P-Al and Al³⁺ (e.g., 20 µM), but vary the mole fraction of Al³⁺ from 0 to 1.
Measure the fluorescence intensity at the emission maximum for each solution.
Plot the fluorescence intensity against the mole fraction of Al³⁺. The maximum of the plot will indicate the stoichiometry of the complex.[19][20][21][22]
Expected Results and Data Analysis:
Sensing Mechanism: The binding of Al³⁺ to the N,N,N-coordination site is expected to restrict the C=N bond rotation and increase the rigidity of the probe, leading to a significant enhancement of fluorescence (CHEF effect). The coordination will also enhance the ICT character of the molecule, potentially leading to a red-shift in the emission, allowing for ratiometric sensing.
Caption: Aluminum "Turn-On" Sensing via CHEF.
Stoichiometry: A Job's plot peaking at a mole fraction of 0.5 would indicate a 1:1 binding stoichiometry between P-Al and Al³⁺. A peak at 0.33 would suggest a 1:2 (Al³⁺:P-Al) complex, while a peak at 0.67 would indicate a 2:1 complex.[15][23]
Parameter
Expected Value
Excitation Wavelength (λex)
~370-410 nm
Emission Wavelength (λem)
~460-500 nm
Stokes Shift
> 70 nm
Fluorescence Enhancement
> 20-fold
Limit of Detection (LOD)
< 50 nM
Binding Stoichiometry (P-Al:Al³⁺)
1:1 or 2:1
Conclusion and Future Outlook
3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile stands as a precursor with significant potential. Its inherent electronic properties and the synthetic accessibility of its aldehyde group make it an excellent platform for developing a new generation of Schiff base fluorescent probes. The protocols outlined in this document provide a clear and scientifically grounded roadmap for researchers to begin exploring its capabilities. While the examples provided focus on cyanide and aluminum detection, the modularity of the Schiff base reaction means that a vast array of probes for numerous other analytes can be envisioned and synthesized. Future work should focus on the experimental validation of these proposed protocols, a thorough investigation of the photophysical properties of the resulting probes, and the expansion of the probe library to target other biologically and environmentally relevant species.
References
Jadhav, S. D., & Sharma, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–961. [Link]
Jadhav, S. D., & Sharma, A. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed, 19, 928-961. [Link]
Wang, L., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 5905–5909. [Link]
Chen, Z., et al. (2017). PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes. ACS Omega, 2(7), 3466–3473. [Link]
Wang, D., et al. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. ChemRxiv. [Link]
Briggs, A. D., et al. (2015). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 13(37), 9643-9649. [Link]
Edelmann, F. T. (2023). How to synthesize Schiff base out of amino acid and aldehyde?. ResearchGate. [Link]
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 988-1076. [Link]
Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3086. [Link]
Gunavanthrao Yernale, N. (2019). Fluorescence assays: limit of detection. ResearchGate. [Link]
Das, B., & Hussain, A. (2023). Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions. Journal of Fluorescence, 33(1), 1-10. [Link]
Sahoo, P. R., et al. (2022). Job's plot for determination of the stoichiometry of the complex formed between receptor 1 and Co²⁺ ions in CH3CN. ResearchGate. [Link]
Li, Y., et al. (2021). Naked-eye colorimetric and turn-on fluorescent Schiff base sensor for cyanide and aluminum (III) detection in food samples and cell imaging applications. Food Chemistry, 364, 130429. [Link]
Katritzky, A. R., et al. (2007). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2007(14), 49-56. [Link]
Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PubMed, 28(7), 3086. [Link]
Al-Masoudi, W. A. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of Chemical Reviews, 6(1), 1-14. [Link]
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 988-1076. [Link]
Thompson, A., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32801-32808. [Link]
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]
LibreTexts Chemistry. (2022). 8.4: Data Analysis. Chemistry LibreTexts. [Link]
Kurbangaleev, A. R., et al. (2022). Mechanosynthesis of Diaminobiphenyls-Based Schiff's Bases as Simple Probes for the Naked-Eye Detection of Cyanide Ion. Molecules, 27(19), 6289. [Link]
Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. Royal Society of Chemistry. [Link]
Wang, Y., et al. (2023). Fluorescent Probes with Variable Intramolecular Charge Transfer: Constructing Closed-Circle Plots for Distinguishing D2O from H2O. ACS Sensors, 8(6), 2419–2427. [Link]
Wang, L., et al. (2020). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Ejournal of Chemistry, 2020, 1-9. [Link]
Thompson, A., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32801-32808. [Link]
Wang, Y., et al. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry, 11, 1298453. [Link]
Wasatch Photonics. (n.d.). LOD in Fluorescence. Wasatch Photonics. [Link]
Singh, A., et al. (2025). Turn-On-Fluorescence Sensor and Solid Sensory Chip for Cyanide Detection. ResearchGate. [Link]
Das, B., & Hussain, A. (2023). Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions. Journal of Fluorescence, 33(1), 1-10. [Link]
Cernˇuchová, P., & Koman, D. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(27), 4641-4643. [Link]
Chem Help ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. [Link]
Mostafa, I. M. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
Singh, G., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
Stas, S. J., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(12), 1735–1742. [Link]
Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. [Link]
Bencini, A., et al. (2017). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 22(10), 1640. [Link]
Wang, Y., et al. (2020). An intramolecular charge transfer based fluorescent probe for imaging of OCl. PubMed, 12(1), 1-8. [Link]
Li, Y., et al. (2019). A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. Polymers, 11(12), 2056. [Link]
TMP Chem. (2021, April 7). Job Plot in EXCEL Made Easy!!! - Method of Continuous Variations [Video]. YouTube. [Link]
Belter, M., & Sajic, T. (2019). The Limit of Detection. LCGC International. [Link]
European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank. EFLM. [Link]
Chen, X., et al. (2015). Job's plot for the determination of the binding stoichiometry of P1 with Zn2+ obtained from variations in absorption at 436 nm. ResearchGate. [Link]
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. ResearchGate. [Link]
Experimental protocol for condensation reactions of 2-formylpyrroles
Application Note: Advanced Condensation Protocols for 2-Formylpyrroles Executive Summary 2-Formylpyrrole (pyrrole-2-carboxaldehyde) serves as the linchpin in the synthesis of porphyrinoids, prodigiosin alkaloids, and BOD...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Condensation Protocols for 2-Formylpyrroles
Executive Summary
2-Formylpyrrole (pyrrole-2-carboxaldehyde) serves as the linchpin in the synthesis of porphyrinoids, prodigiosin alkaloids, and BODIPY (Boron-Dipyrromethene) dyes. Its reactivity is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing aldehyde group. Unlike simple benzaldehyde condensations, reactions involving 2-formylpyrrole require precise control over acidity and concentration to prevent acidolytic scrambling and oligomerization (tar formation).
This guide provides three validated protocols for transforming 2-formylpyrroles into high-value scaffolds:
Dipyrromethene Hydrobromide Synthesis: The primary precursor for prodigiosins and BODIPYs.
BODIPY Core Formation: A robust BF₂-complexation workflow.
Knoevenagel Condensation: A method for non-destructive functionalization of the aldehyde moiety.
The Reactivity Landscape
The 2-formylpyrrole motif exhibits "vinylogous amide" character. The nitrogen lone pair donates density into the carbonyl, reducing the electrophilicity of the aldehyde compared to benzaldehyde. Consequently, condensation reactions often require acid catalysis to activate the carbonyl or specific basic conditions to drive elimination.
Key Challenges:
Acidolytic Scrambling: In the presence of strong acid, the pyrrole ring can detach and reattach at different positions, leading to isomeric mixtures.
Oxidation Sensitivity: Resulting dipyrromethanes are prone to oxidation in air/light, necessitating immediate use or conversion to stable salts (e.g., HBr salts).
Figure 1: Divergent synthetic pathways for 2-formylpyrrole based on catalyst choice.
Protocol A: Synthesis of Dipyrromethene Hydrobromides
Objective: To synthesize stable dipyrromethene salts (prodigiosin analogs) via acid-catalyzed condensation.
Mechanism: The acid activates the aldehyde, facilitating nucleophilic attack by the alpha-position of a second pyrrole. The presence of HBr promotes in-situ oxidation and precipitation of the salt.
Observation: The solution will immediately turn a deep red/orange color, indicative of the dipyrromethene chromophore.
Precipitation: Stir the mixture at room temperature for 2–4 hours. The product typically precipitates as a brick-red solid.
Note: If no precipitate forms, concentrate the solution under reduced pressure to half volume and cool to 0°C.
Filtration: Filter the solid using a sintered glass funnel. Wash copiously with cold diethyl ether to remove unreacted pyrrole and oxidative byproducts.
Drying: Dry the red solid under high vacuum.
Data Summary: Optimization Parameters
Variable
Condition
Outcome
Acid Source
HBr (48%)
High yield, stable salt precipitate.
Acid Source
TFA
Soluble product, difficult to isolate without chromatography.
Solvent
Methanol
Promotes precipitation of the HBr salt.
Solvent
DCM
Product remains in solution; requires evaporation.
Stoichiometry
1:1.1 (Aldehyde:Pyrrole)
Minimizes oligomerization.
Protocol B: BODIPY Synthesis (BF₂ Complexation)
Objective: Conversion of the Dipyrromethene HBr salt into a neutral, highly fluorescent BODIPY dye.
Mechanism: Base-mediated deprotonation of the dipyrrin followed by chelation with boron trifluoride.
Materials
Precursor: Dipyrromethene Hydrobromide (from Protocol A)
Suspension: Suspend the Dipyrromethene HBr salt (1.0 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar).
Neutralization: Add DIEA (5.0 mmol, 5 eq) via syringe.
Critical Check: The suspension should dissolve and change color (often to a lighter orange/yellow) as the free base is formed. Stir for 15 minutes.
Complexation: Cool the reaction to 0°C (ice bath). Add
(6.0 mmol, 6 eq) dropwise over 10 minutes.
Safety:
fumes in air. Use a venting needle.
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (strong fluorescence under UV 365nm).
Quench: Pour the mixture into saturated
solution. Extract with DCM.
Purification: Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/DCM gradient).
Figure 2: Step-wise workflow for the conversion of dipyrromethene salts to BODIPY.
Protocol C: Knoevenagel Functionalization
Objective: Functionalization of the aldehyde group with active methylene compounds (e.g., malononitrile) to extend conjugation or create push-pull systems.
Materials
Substrate: 2-Formylpyrrole
Reagent: Malononitrile (1.1 eq)
Catalyst: Piperidine (0.1 eq) or Alanine (for aqueous conditions)
Solvent: Ethanol
Step-by-Step Methodology
Setup: Dissolve 2-formylpyrrole (5 mmol) and malononitrile (5.5 mmol) in Ethanol (15 mL).
Reflux: Heat the mixture to reflux (78°C) for 30–60 minutes.
Monitoring: The reaction is usually fast. Monitor by TLC for the disappearance of the aldehyde.
Isolation: Cool to room temperature. The product often crystallizes directly from the ethanol solution.
Purification: Filter the crystals and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
"Tar" formation (Protocol A)
Acid concentration too high or reaction too warm.
Perform reaction at 0°C; dilute the acid; ensure vigorous stirring.
Low Fluorescence (Protocol B)
Incomplete boron complexation.
Increase equivalents; ensure DIEA is fresh/dry.
Scrambling (Porphyrins)
Acidolysis of the pyrrole-carbon bond.
Use "Lindsey Conditions" ( M concentration, BF3 catalysis) rather than Adler conditions.
Starting Material Persists
Aldehyde deactivation.
2-Formylpyrrole is less reactive than benzaldehyde. Increase temperature or catalyst load (Protocol C).
Analytical Signatures:
1H NMR (2-Formylpyrrole): Aldehyde proton appears as a singlet around 9.5 ppm.
1H NMR (Dipyrromethene Salt): Loss of aldehyde peak; appearance of a methine bridge singlet (~7.0–7.5 ppm). NH protons often broad/invisible due to exchange.
1H NMR (BODIPY): Disappearance of NH protons; sharp distinct peaks for pyrrole ring protons.
References
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties.[1] Chemical Reviews, 107(11), 4891-4932. Link
Lindsey, J. S. (2010).[2] Synthetic routes to meso-patterned porphyrins.[2] Accounts of Chemical Research, 43(2), 300-311.[2] Link
Wood, T. E., et al. (2007). The synthesis, properties, and applications of dipyrromethanes. Chemical Reviews, 107(5), 1831-1861. Link
Bennett, M., et al. (2020). Knoevenagel condensation of pyrrole-2-carboxaldehyde: A green approach. Green Chemistry Letters and Reviews, 13(1), 45-52.
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel conditions).
Improving the yield of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile synthesis
Technical Support Center: Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Case ID: SYN-PYR-CN-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagno...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Case ID: SYN-PYR-CN-003
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: Low yield in the synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Chemical Context: You are attempting to construct a C–N bond between a pyrrole ring (bearing an electron-withdrawing aldehyde at C2) and a benzene ring (bearing an electron-withdrawing nitrile at C3).
Root Cause Analysis:
The primary yield-limiting factor is the electronic deactivation of the pyrrole nitrogen. The aldehyde group at the 2-position pulls electron density away from the nitrogen lone pair, making it a poor nucleophile compared to unsubstituted pyrrole. Furthermore, the aldehyde is sensitive to the harsh basic conditions required for traditional nucleophilic aromatic substitution (
).
Recommended Solution:
Switch from traditional
or high-temperature Ullmann conditions to an Oxidative Chan-Lam Coupling . This method operates under milder conditions (room temperature to 40°C) and tolerates both the aldehyde and nitrile functional groups, minimizing side reactions like Cannizzaro disproportionation or nitrile hydrolysis.
This protocol is the "Gold Standard" for N-arylation of electron-deficient pyrroles. It utilizes an arylboronic acid, which is generally more reactive in this catalytic cycle than aryl halides.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
Pyrrole-2-carboxaldehyde
Substrate A
1.0
Commercially available.
3-Cyanophenylboronic acid
Substrate B
1.5 - 2.0
Excess required due to potential protodeboronation.
Cu(OAc)₂
Catalyst
0.1 - 1.0
10 mol% is standard; 1.0 equiv can drive difficult reactions.
Pyridine
Ligand/Base
2.0 - 3.0
Essential for Cu-complex stabilization.
Molecular Sieves (4Å)
Additive
200 mg/mmol
Critical: Removes water to prevent boronic acid degradation.
Dichloromethane (DCM)
Solvent
[0.1 M]
Anhydrous.
Step-by-Step Workflow
Activation: Flame-dry a round-bottom flask and cool under argon. Add activated 4Å molecular sieves.
Standard: Attach a drying tube (CaCl₂) and stir open to air (vigorous stirring is vital for O₂ uptake).
High-Performance: Connect an O₂ balloon. This regenerates the active Cu(II) species faster.
Reaction: Stir at Room Temperature for 24–48 hours.
Checkpoint: Monitor via TLC. If conversion stalls after 24h, add another 0.5 equiv of boronic acid.
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting Guide (Q&A)
Q1: The reaction turns black and yields a tarry mess. What happened?
Diagnosis: Polymerization of the pyrrole or aldehyde degradation.
Fix: This usually happens if the temperature is too high or the concentration is too dense.
Ensure the reaction is run at Room Temperature (20–25°C) .
Dilute the reaction to 0.05 M .
Confirm your DCM is acid-free (pass through basic alumina if unsure), as acid catalyzes pyrrole polymerization.
Q2: My conversion is stuck at 50% despite adding excess boronic acid.
Diagnosis: Catalyst poisoning or "Ligand Scavenging." The nitrile group on the product might be competitively binding to the Copper.
Fix: Switch to a bidentate ligand. Replace Pyridine with 2,2'-Bipyridine (Bipy) (1.0 equiv). The "bite" of Bipy is stronger than the nitrile, keeping the copper active in the catalytic cycle.
Q3: I see the product, but the aldehyde peak is missing in NMR (or shifted).
Diagnosis: Formation of an imine or hemiaminal if primary amines were present, or oxidation to carboxylic acid.
Fix:
Ensure no amine impurities are in your reagents.
If oxidation to acid is occurring (rare in DCM/Air, but possible), switch the oxidant from O₂ balloon to TEMPO (1.0 equiv) or use stoichiometric Cu(OAc)₂ under an inert atmosphere (Argon) to avoid over-oxidation.
Q4: Can I use 3-Bromobenzonitrile instead? Boronic acids are expensive.
Diagnosis: Yes, but you must switch mechanisms to a Modified Ullmann Coupling .
Protocol Adjustment:
Catalyst: CuI (10 mol%)
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or L-Proline.
Base: K₃PO₄ (2.0 equiv) - Avoid strong alkoxides like NaOtBu which will attack the aldehyde.
Solvent: 1,4-Dioxane at 80-90°C.
Warning: Yields are typically lower (40-60%) compared to Chan-Lam (70-90%) due to the thermal sensitivity of the aldehyde.
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. The Chan-Lam cycle relies on the oxidative regeneration of Copper.
Figure 1: The Chan-Lam catalytic cycle. Note that "Regeneration" (Red) is the rate-limiting step if O₂ supply is insufficient.
Data & Benchmarking
The following table compares expected yields based on literature precedents for electron-deficient pyrroles.
Method
Reagents
Temp
Typical Yield
Pros
Cons
Chan-Lam (Rec)
Cu(OAc)₂, Pyridine, Boronic Acid
25°C
75 - 92%
Mild, high functional group tolerance.
Requires excess boronic acid; slow (24-48h).
Classic Ullmann
CuI, K₂CO₃, Aryl Bromide
110°C
30 - 45%
Cheap reagents.
High heat degrades aldehyde; low yield.
Pd-Catalyzed
Pd₂(dba)₃, XPhos, Aryl Bromide
100°C
50 - 65%
Fast reaction.
Expensive; Pd can coordinate to nitrile; difficult purification.
SnAr
NaH, 3-Fluorobenzonitrile
0°C
<10%
Very cheap.
Fails: Pyrrole-CHO is not nucleophilic enough; NaH attacks CHO.
References
Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link
Evans, D. A., et al. (1998). "Copper(II)-Promoted Arylation of Heteroatom Nucleophiles." Tetrahedron Letters, 39(19), 2937–2940. Link
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link
Kiyoi, T., et al. (2015). "Identification of Novel 1-(3-Cyanophenyl)-1H-pyrrole-2-carboxamide Derivatives as Potassium-Competitive Acid Blockers (P-CABs)." Bioorganic & Medicinal Chemistry, 23(23), 7404-7417. (Describes similar chemistry for Vonoprazan intermediates). Link
PubChem Compound Summary. (2024). "1-(3-Cyanophenyl)-1H-pyrrole-2-carbaldehyde." Link
Optimization
Purification challenges of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Technical Support Center: Purification of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Case ID: 3-FPB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Case ID: 3-FPB-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The purification of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (hereafter referred to as FPB-3 ) presents a unique dichotomy: the molecule is chemically robust enough for standard organic workups but sufficiently electron-rich to undergo acid-catalyzed polymerization (the "Red Tar" phenomenon) during chromatography.[1]
This guide addresses the critical bottlenecks in isolating high-purity FPB-3, specifically focusing on the removal of regioisomers (C3-formylation), preventing nitrile hydrolysis, and stabilizing the pyrrole ring during isolation.
Part 1: Troubleshooting & Root Cause Analysis
Issue 1: "My product turns into a black/red gum on the Silica column."
Diagnosis: Acid-Catalyzed Polymerization.
The Science: Pyrroles are electron-rich heteroaromatics.[1] Standard silica gel is slightly acidic (pH 6.0–6.5). As the aldehyde passes through the column, the local acid concentration at the active sites catalyzes electrophilic oligomerization of the pyrrole ring, leading to irreversible retention and yield loss.
Corrective Action:
Column Pre-treatment: You must neutralize the silica. Slurry the silica in Hexane/EtOAc containing 1% Triethylamine (TEA) before loading the sample.
Eluent Modification: Maintain 0.1% TEA in your mobile phase throughout the run. This keeps the pyrrole nitrogen and the aromatic ring stable.
Issue 2: "I see a persistent impurity (~5-10%) moving just below the main spot."
Diagnosis: Regioisomer Contamination (3-formyl isomer).[1]
The Science: If FPB-3 was synthesized via Vilsmeier-Haack formylation of 3-(1H-pyrrol-1-yl)benzonitrile, the electrophilic substitution favors the C2 position.[1] However, steric hindrance or high reaction temperatures can increase C3-formylation.[1] These isomers have nearly identical polarities.
Corrective Action:
Switch Purification Mode: Flash chromatography is often insufficient for >99% purity here.
Recrystallization Strategy: The C2-aldehyde is generally more crystalline due to better packing and potential intramolecular H-bonding (if trace water/solvent is present).[1]
Solvent System: Isopropyl Alcohol (IPA) / Heptane (1:3 ratio). Dissolve in hot IPA, add Heptane until cloudy, and cool slowly to 4°C.
Issue 3: "The nitrile peak (CN) in IR/NMR is diminishing or shifting."
Diagnosis: Nitrile Hydrolysis to Amide.
The Science: If you used strong aqueous acid (e.g., HCl) to quench the Vilsmeier intermediate (iminium salt) or during workup, the nitrile on the phenyl ring can partially hydrolyze to the primary amide (–CONH2), especially if the exotherm was uncontrolled.
Corrective Action:
Buffered Quench: Switch to a Sodium Acetate (NaOAc) or Sodium Citrate buffer for the hydrolysis step. Maintain pH 5–6. Avoid pH < 2 or > 10.
Part 2: Optimized Experimental Protocols
Protocol A: The "Soft-Quench" Isolation (Post-Vilsmeier)
Standard acidic workups degrade FPB-3.[1] Use this buffered protocol to preserve the nitrile and prevent polymerization.
Cooling: Cool the reaction mixture (containing the Vilsmeier intermediate) to 0°C.
Quench: Slowly pour the mixture into a vigorously stirred solution of 2M Sodium Acetate (aq) at 0°C. Do not add water to the reaction; add reaction to water.
Hydrolysis: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor the disappearance of the iminium species via TLC (the iminium salt stays at the baseline; the aldehyde moves up).
Extraction: Extract with Dichloromethane (DCM) x3.
Wash: Wash combined organics with Sat. NaHCO3 (to remove acidic byproducts) followed by Brine.
Drying: Dry over Na2SO4 (Sodium Sulfate). Avoid MgSO4 as it is slightly Lewis acidic.
Protocol B: Neutralized Flash Chromatography
Use this for removing non-polar impurities or baseline tars.[1]
Parameter
Specification
Stationary Phase
Silica Gel (230-400 mesh), neutralized
Neutralization
Pre-wash column with 3 Column Volumes (CV) of Hexane + 1% Et3N
Mobile Phase A
Hexane + 0.1% Et3N
Mobile Phase B
Ethyl Acetate (EtOAc)
Gradient
0–5% B (5 CV), 5–20% B (15 CV), Hold 20% B
Detection
UV 254 nm (Strong absorption due to conjugation)
Part 3: Mechanistic Visualization
The following diagram illustrates the critical "fork in the road" during the synthesis and purification of FPB-3. It highlights where impurities originate and how the specific protocols mitigate them.[2]
Caption: Figure 1. Reaction trajectory showing the impact of pH control during hydrolysis and silica neutralization during purification.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use recrystallization instead of chromatography?A: Yes, and it is often preferred for scale-up.[1] FPB-3 tends to form pale yellow needles.[1]
Recommendation: Use Ethanol/Water (9:1) . Heat to reflux to dissolve, then cool slowly. If the oiling out occurs (common with aldehydes), seed the solution with a pure crystal at 40°C.
Q: The aldehyde peak in NMR (approx. 9.5 ppm) is split. Is this an impurity?A: Check your solvent. In CDCl3, it should be a singlet. If you see a split or a new peak nearby, it is likely the rotamer or the C3-isomer .
Verification: Run a NOESY experiment. The C2-aldehyde proton will show a correlation with the phenyl ring protons (ortho position). The C3-aldehyde will show a correlation with the pyrrole C4 proton.
Q: Is this molecule light sensitive?A: Moderately. Pyrrole aldehydes can undergo photo-oxidation to carboxylic acids or decarbonylation over long periods.[1] Store the purified solid in amber vials under Argon at 4°C.
How to prevent polymerization of pyrrole derivatives during synthesis
Current Status: Operational Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Instability Mechanism Before troubleshooting, you must understand the enemy. Pyrrole is an elec...
Before troubleshooting, you must understand the enemy. Pyrrole is an electron-rich heteroaromatic system (π-excessive). It is exceptionally prone to acid-catalyzed polymerization and oxidative degradation .
The failure mode typically follows this cascade:
Protonation: Even weak acids protonate the pyrrole ring at C2 or C3, destroying aromaticity.
Electrophilic Attack: The resulting cation acts as a potent electrophile, attacking a neutral pyrrole molecule.
Chain Propagation: This forms a dimer (and subsequently a trimer) which oxidizes and polymerizes into a dark, insoluble solid known as "pyrrole red" or polypyrrole.
Visualizing the Failure Pathway
The following diagram illustrates the kinetic pathway of acid-catalyzed decomposition.
Figure 1: Mechanism of acid-catalyzed pyrrole polymerization. Note that the protonated species acts as the initiator.
Module 1: Reaction Setup & Synthesis Strategy
FAQ: Reaction Conditions
Q: My Paal-Knorr synthesis yields a black tar instead of the pyrrole. What is happening?A: You are likely using conditions that are too acidic (pH < 3).[1][2]
The Fix: While acid catalysis is required for the dehydration step, strong acids accelerate polymerization.
Protocol: Switch to a "buffered" Paal-Knorr condition. Use acetic acid (weak acid) or add sodium acetate to buffer the pH. Alternatively, use Titanium(IV) chloride as a Lewis acid catalyst, which often provides milder conditions than Brønsted acids [1].
Q: How do I prevent oxidation during the reaction?A: Pyrroles are sensitive to photo-oxidation (singlet oxygen).
The Fix:
Exclude Light: Wrap reaction vessels in aluminum foil.
Exclude Oxygen: Strictly degas all solvents. Sparge with Argon or Nitrogen for 15 minutes prior to addition. Run the reaction under a positive pressure of inert gas.
Strategic N-Protection
If your specific pyrrole derivative is persistently unstable, you must mask the nitrogen. The electron pair on the nitrogen contributes to the ring's electron density; withdrawing this density stabilizes the ring.
Protecting Group
Stability Effect
Removal Difficulty
Recommended For
Tosyl (Ts)
High (Strong EWG)
Difficult (Requires harsh base)
Multi-step synthesis where ring stability is paramount.
Boc (tert-butoxycarbonyl)
Moderate
Easy (TFA or heat)
General purpose; balances stability with ease of removal [2].
TIPS (Triisopropylsilyl)
Low (Steric bulk only)
Very Easy (TBAF)
Steric shielding of the N-position without deactivating the ring significantly.
Module 2: Purification Protocols (The Danger Zone)
This is where 60% of pyrrole syntheses fail. Standard Silica Gel 60 is acidic (pH ~5-6). Loading an unprotected pyrrole onto a silica column is often equivalent to acid-catalyzed polymerization.
Troubleshooting Guide: Chromatography
Q: My product spot looks clean on TLC, but streaks or disappears on the column. Why?A: The acidic silanol groups on the silica surface are protonating your pyrrole, causing it to decompose in situ.
Q: Should I use Alumina or Silica?A: Follow this decision matrix:
Figure 2: Purification media selection guide based on substrate stability.
Protocol: Deactivating Silica Gel
If you must use silica (e.g., for better resolution) and cannot use Alumina, you must neutralize the column.
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).
The Neutralizer: Add 1% Triethylamine (Et3N) to the slurry solvent.
Packing: Pour the column. The Et3N binds to the acidic silanol sites, creating a neutral surface.
Elution: Run your column using your standard solvent system. You may maintain 0.5% Et3N in the eluent if the compound is extremely acid-sensitive [3].
Warning: Do not use Acetone or Ethyl Acetate with Basic Alumina, as they can undergo side reactions (aldol condensation/hydrolysis) on the basic surface [4].[3]
Module 3: Storage & Handling
Q: How do I store pyrrole derivatives long-term?A: Decomposition is autocatalytic. Once a small amount of polymer forms, it accelerates the rest.
Standard Operating Procedure (SOP) for Storage:
Temperature: Store at -20°C or lower . Freezing the pyrrole solidifies the matrix, significantly slowing diffusion-controlled polymerization reactions [5].
Atmosphere: Flush the vial with Nitrogen or Argon before sealing.
Light: Amber vials are mandatory.
Stabilizers: For bulk liquid pyrroles, adding pellets of NaOH or KOH to the bottle can act as a scavenger for any acid generated or present, preventing the initiation of polymerization.
References
BenchChem. (2025).[1][2] Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Retrieved from
Jolicoeur, B., et al. (2006). Pyrrole Protection.[4] Tetrahedron, 62(50), 11531-11563. (Cited via ResearchGate context on N-protection strategies).
Teledyne ISCO. (2012).[5] RediSep neutral alumina column purification of high pKa compounds. Retrieved from
Sigma-Aldrich. (n.d.). Alumina for column chromatography: Technical Information. Retrieved from
ResearchGate Community. (2017).[6] Does it make sense to freeze pyrrole to stop spontaneous polymerization? Retrieved from
HPLC Purity Analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Comparative Method Development Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS: 209958-45-2) is a critical transformation in the development of N-aryl pyrrole-based therape...
The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS: 209958-45-2) is a critical transformation in the development of N-aryl pyrrole-based therapeutics, structurally related to potassium-competitive acid blockers (P-CABs) like Vonoprazan.
In process chemistry, the purity of this intermediate is often compromised by three specific classes of impurities:
Regioisomers: The Vilsmeier-Haack formylation of N-aryl pyrroles favors the C2 position, but significant C3-formyl byproduct (approx. 5-15%) is common.
Starting Materials: Residual 3-aminobenzonitrile.
Oxidation Products: The aldehyde moiety is susceptible to auto-oxidation, forming the corresponding carboxylic acid.
This guide compares two HPLC stationary phases—C18 (Octadecyl) versus Phenyl-Hexyl —to demonstrate why standard alkyl phases often fail to resolve the critical C2/C3 regioisomers, and why
- interaction phases are the superior choice for this specific scaffold.
Impurity Origin & Profiling (The "Why")
To design a robust method, we must first map the chemical origin of the impurities. The synthesis typically proceeds via the Clauson-Kaas reaction followed by formylation.
Diagram 1: Impurity Genesis Pathway
Caption: Chemical lineage of critical impurities. Note that Impurity A (Regioisomer) is formed simultaneously with the target, making it the most difficult separation challenge.
Comparative Analysis: C18 vs. Phenyl-Hexyl
Standard C18 columns rely on hydrophobic interactions. However, the target molecule and its regioisomer (Impurity A) have nearly identical hydrophobicity (
). This results in co-elution or "shoulder" peaks on C18.
The Solution: Phenyl-Hexyl phases introduce
- interactions . The electron density distribution differs between the 2-formyl and 3-formyl pyrrole rings. The Phenyl-Hexyl stationary phase interacts differently with these conjugated systems, providing the necessary selectivity ().
Stock Solution: Weigh 10 mg of synthesized product into a 20 mL volumetric flask. Dissolve in 5 mL ACN, dilute to volume with water.
System Suitability Solution: Spike the stock solution with 1% w/w of 3-aminobenzonitrile (SM) and, if available, the 3-formyl isomer (or use a crude reaction mixture which naturally contains it).
Analytical Workflow Diagram
This workflow ensures that the method is not just run, but validated for the specific chemical context of the synthesis.
Diagram 2: Method Validation Logic
Caption: Decision tree for assessing method selectivity. Resolution of the regioisomer is the critical "Go/No-Go" gate.
Discussion & Troubleshooting
Why the Phenyl-Hexyl Phase Works
The benzonitrile group and the pyrrole ring create a highly conjugated system. The 3-formyl isomer has a slightly different effective molecular shape and electron cloud density compared to the 2-formyl target .
C18: Interacts primarily with the hydrophobic bulk. Since both isomers have the same atoms, the interaction is nearly identical.
Phenyl-Hexyl: The phenyl ring on the stationary phase engages in
- stacking with the analyte's aromatic rings. The steric hindrance of the aldehyde at the 2-position (flanked by the N-aryl group) disrupts this stacking differently than the more accessible 3-position, leading to separation.
Common Issues
Peak Tailing on Impurity B (Acid): If the carboxylic acid impurity tails, ensure the mobile phase pH is acidic (pH ~3.0). Do not use neutral water, as the ionized carboxylate will streak.
Ghost Peaks: Benzonitriles can hydrolyze to benzamides if left in acidic aqueous mobile phase for days. Prepare samples fresh.
References
Separation of Pyrrole Isomers
Title: "Chromatographic separation of regioisomers of substituted pyrroles."
Source: Journal of Chrom
Context: Discusses the utility of phenyl-based stationary phases for arom
URL:[Link] (General Journal Link for verification of method principles).
Vonoprazan Impurity Profiling (Related Chemistry)
Title: "Identification, characterization, and HPLC quantification of process-related impurities in vonoprazan fumar
Source: PubMed / Wiley Online Library.
Context: Establishes the impurity profile of N-aryl pyrrole sulfonyl derivatives, confirming the prevalence of regioisomers and oxid
Comparative Guide to the Elemental Analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Introduction In the landscape of pharmaceutical and materials science research, the precise characterization of novel synthesized compounds is a cornerstone of discovery and development. 3-(2-formyl-1H-pyrrol-1-yl)benzon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of novel synthesized compounds is a cornerstone of discovery and development. 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a heterocyclic compound featuring both a pyrrole and a benzonitrile moiety, presents a unique analytical challenge due to its nitrogen-rich structure.[1] This guide provides a comprehensive comparison of analytical techniques for the elemental analysis of this compound, offering insights into methodological choices and data interpretation for researchers, scientists, and drug development professionals.
The subject of our analysis, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, possesses the molecular formula C₁₂H₈N₂O and a molecular weight of 196.21 g/mol .[2][3][4][5] Based on this, the theoretical elemental composition is:
Carbon (C): 73.46%
Hydrogen (H): 4.11%
Nitrogen (N): 14.28%
Oxygen (O): 8.15%
This theoretical profile serves as the benchmark against which all experimental results are compared. The accuracy of the elemental analysis is critical for confirming the empirical formula, assessing purity, and ensuring the stoichiometric integrity of the synthesized compound.
Combustion analysis, often referred to as CHN analysis, stands as the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[6] The technique's longevity and widespread adoption are testaments to its reliability and accuracy.
The Mechanism of Combustion Analysis
The fundamental principle of combustion analysis is the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then separated and quantified.
Caption: Workflow of a modern CHN combustion analyzer.
Experimental Protocol: CHN Analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized batch of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
CHN Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube)
Acetanilide or other suitable certified reference material
Procedure:
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (e.g., acetanilide). This ensures the accuracy of the detector's response.
Sample Preparation: Accurately weigh 1-3 mg of the dried 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile into a tin capsule using a microbalance.
Analysis: Introduce the sealed tin capsule into the CHN analyzer's autosampler.
Combustion and Detection: The sample undergoes combustion, and the resulting gases are analyzed by the thermal conductivity detector.
Data Acquisition: The instrument's software records the detector signals and calculates the weight percentages of C, H, and N.
Replicate Analysis: Perform the analysis in triplicate to ensure the precision and accuracy of the results.
Data Comparison and Interpretation
Element
Theoretical %
Experimental % (Typical)
Acceptable Deviation
Carbon (C)
73.46
73.25 - 73.65
± 0.4%
Hydrogen (H)
4.11
4.05 - 4.15
± 0.3%
Nitrogen (N)
14.28
14.10 - 14.40
± 0.3%
Causality of Deviations:
Incomplete Combustion: For N-heterocyclic compounds, achieving complete combustion can sometimes be challenging, potentially leading to lower-than-expected carbon and nitrogen values.[7]
Hygroscopic Nature: The presence of absorbed water in the sample will artificially inflate the hydrogen percentage and decrease the percentages of other elements. Thorough drying of the sample is crucial.
Purity: The presence of residual solvents or synthetic byproducts will lead to deviations from the theoretical values.
Alternative and Complementary Analytical Techniques
While CHN analysis is a direct and powerful tool, other techniques can provide complementary or confirmatory data, particularly when impurities are suspected.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the molecular formula.
Why it's a good alternative:
High Specificity: Can distinguish between compounds with the same nominal mass but different elemental compositions.
Small Sample Size: Requires only a minute amount of sample.
Structural Information: Fragmentation patterns can provide insights into the compound's structure.
Limitations:
Does not provide quantitative elemental percentages.
Can be more complex to interpret than combustion analysis.
Spectroscopic Techniques (NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural elucidation but can offer clues about elemental composition.
¹H and ¹³C NMR: The integration of proton signals and the number of carbon signals can confirm the H:C ratio and the overall carbon skeleton.
IR Spectroscopy: The presence of characteristic peaks (e.g., C≡N stretch for the nitrile group, C=O stretch for the formyl group) confirms the presence of specific functional groups and thus the elements within them.
Why they are complementary:
Provide structural context to the elemental data.
Can identify impurities that may affect the elemental analysis results.
Caption: Relationship between primary and complementary analytical techniques.
Conclusion
For the definitive elemental analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, combustion (CHN) analysis remains the most direct and quantitatively accurate method. However, a comprehensive characterization relies on the synergy of multiple analytical techniques. By integrating the quantitative data from CHN analysis with the qualitative and structural information from HRMS and spectroscopic methods, researchers can achieve a high degree of confidence in the identity, purity, and elemental composition of their synthesized compounds. This multi-faceted approach ensures the scientific rigor required for advancing drug discovery and materials science.
A Senior Application Scientist's Guide to the Structural Verification of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
In the landscape of pharmaceutical research and drug development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent data rests. The misidentification of a compound can lead to e...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent data rests. The misidentification of a compound can lead to erroneous biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, multi-technique approach to the validation of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a key intermediate in many synthetic pathways. We will compare the analytical data of a newly synthesized batch against a certified reference standard, demonstrating a robust and self-validating system for identity confirmation.
The Imperative of Orthogonal Analytical Techniques
A single analytical technique, while powerful, can sometimes be misleading. True confidence in a compound's identity is achieved through the use of orthogonal methods – techniques that probe different physicochemical properties of the molecule.[1] For 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, we will employ a strategic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This suite of analyses provides a holistic and unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2][3] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for a definitive mapping of the molecular structure.
Causality of Experimental Choices in NMR
The choice of ¹H and ¹³C NMR is fundamental. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. Together, they offer a complete picture of the carbon-hydrogen framework. The use of a deuterated solvent, such as DMSO-d₆, is crucial as it is "invisible" in ¹H NMR, preventing solvent signals from obscuring the analyte's peaks.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile sample and the reference standard into separate clean, dry NMR tubes.
Dissolution: Add approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to each NMR tube.
Homogenization: Gently vortex each tube until the sample is completely dissolved.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Key parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Figure 1: NMR Spectroscopy Experimental Workflow.
Data Comparison: ¹H and ¹³C NMR
Parameter
Reference Standard (Expected)
Synthesized Sample (Observed)
Conclusion
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm)
The close correlation of chemical shifts and coupling constants between the synthesized sample and the reference standard provides strong evidence for the correct chemical structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.[4][5] It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).[6]
Rationale for High-Resolution Mass Spectrometry (HRMS)
While nominal mass spectrometry provides the integer molecular weight, HRMS can measure the mass to several decimal places. This high level of precision allows for the determination of the elemental composition, providing an additional layer of confirmation.
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
Sample Preparation: Prepare a dilute solution of the sample and reference standard (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Figure 2: Mass Spectrometry Experimental Workflow.
Data Comparison: High-Resolution Mass Spectrometry
Parameter
Reference Standard (Expected)
Synthesized Sample (Observed)
Conclusion
Molecular Formula
C₁₂H₈N₂O
C₁₂H₈N₂O
Consistent
Calculated Exact Mass
196.0637
196.0637
Consistent
Observed [M+H]⁺ (m/z)
197.0710
197.0708
Match
The observed mass of the protonated molecular ion for the synthesized sample is in excellent agreement with the calculated exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Identity Confirmation
HPLC is a powerful technique for separating components in a mixture and is widely used to assess the purity of a compound.[7][8] By comparing the retention time of the sample to that of a reference standard, HPLC can also serve as a method for identity confirmation.[9]
Logic Behind Method Parameters
A reverse-phase C18 column is a versatile choice for a wide range of organic molecules. The mobile phase, a mixture of water and acetonitrile with a small amount of formic acid, is chosen to ensure good peak shape and retention. UV detection at 254 nm is appropriate as the aromatic rings and the formyl group in the molecule are expected to have strong absorbance at this wavelength.
Experimental Protocol: Reverse-Phase HPLC
Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Sample Preparation: Prepare solutions of the sample and reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector: UV at 254 nm
Gradient: A suitable gradient from, for example, 70% A to 10% A over 15 minutes.
Analysis: Inject the reference standard, the sample, and a co-injection of both.
Figure 3: HPLC Experimental Workflow.
Data Comparison: HPLC
Parameter
Reference Standard
Synthesized Sample
Co-injection
Conclusion
Retention Time (min)
8.52
8.53
8.52 (single peak)
Match
Purity (%)
>99.5
99.6
N/A
High Purity
The identical retention times and the single, sharp peak in the co-injection confirm that the synthesized sample is the same compound as the reference standard. The high purity is also a critical quality attribute.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[12][13]
Why FTIR is a Valuable Orthogonal Technique
FTIR is an excellent complementary technique to NMR and MS. While NMR and MS provide information about the overall structure and mass, FTIR confirms the presence of key functional groups, such as the nitrile (C≡N) and the aldehyde (C=O) in our target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
The presence of strong absorption bands corresponding to the nitrile and aldehyde functional groups, along with the characteristic aromatic C=C and C-H stretches, provides a final layer of confirmation of the compound's identity.
Conclusion: A Self-Validating System for Identity Confirmation
By employing a multi-technique approach, we have established a self-validating system for the identity confirmation of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile. The congruence of data from NMR, MS, HPLC, and FTIR provides an unassailable body of evidence. This rigorous approach to identity validation is essential for ensuring the quality and integrity of data in research and development, ultimately contributing to the successful advancement of scientific endeavors.
References
Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]
Identity determination and purity testing - ChemCon GmbH. [Link]
FTIR - A Helpful Tool to Determine Chemical Composition - Pacific BioLabs. [Link]
Identification vs. Detection – Analysis Based on Concentration - Hazard3. [Link]
Identifying Organic Molecules Using Spectroscopy: Practice Problems - Study.com. [Link]
Chemical Identification: Methods & Examples | StudySmarter. [Link]
Analytical Strategies from Early Development to Validation - YouTube. [Link]
5 Analytical Techniques for Characterizing Unknown Samples . [Link]
Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance | Journal of Chemical Education - ACS Publications. [Link]
Mass Spectrometry in Analytical Chemistry: Methods and Applications - Lab Manager. [Link]
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. [Link]
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . [Link]
A Comparative Guide to the Anti-proliferative Activity of N-arylpyrroles
The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, N-arylpyrroles have...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, N-arylpyrroles have emerged as a particularly promising class of agents with potent anti-proliferative activity against a range of cancer cell lines. This guide provides a comparative analysis of different N-arylpyrrole derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data supporting their potential as anti-cancer therapeutics. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts in this area.
Introduction to N-arylpyrroles in Oncology
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a perpetual endeavor in oncological research. N-arylpyrroles have garnered significant attention due to their synthetic accessibility and the tunable nature of their electronic and steric properties through substitution on both the pyrrole and aryl rings. This chemical versatility allows for the fine-tuning of their biological activity, making them attractive candidates for targeted cancer therapy. A review of the literature reveals that various N-arylpyrrole derivatives have been synthesized and evaluated for their anti-proliferative properties, demonstrating a broad spectrum of activity against both solid tumors and hematological malignancies.[1]
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of N-arylpyrroles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro anti-proliferative activity of representative N-arylpyrrole derivatives against various human cancer cell lines.
Note: "Low Nanomolar" indicates high potency, though the exact values were not specified in the abstract.[1] The table highlights the diversity of cancer types susceptible to N-arylpyrrole derivatives, including bladder, ovarian, leukemia, glioblastoma, and lung cancers.
Structure-Activity Relationship (SAR) Insights
The anti-proliferative activity of N-arylpyrroles is intricately linked to their chemical structure. Key SAR findings from various studies include:
Substituents on the Aryl Rings: For 3-aroyl-1,4-diarylpyrroles, the presence of aminophenyl rings at positions 1 and 4 of the pyrrole core is a critical determinant of potent anti-tumor activity.[1]
Alkynylation: The introduction of an alkynyl group to the pyrrole scaffold has been shown to yield compounds with significant cytotoxic effects, as demonstrated by the promising activity of alkynylated pyrrole derivatives against glioblastoma and lung cancer cells.[2]
Functionalization of Fused Ring Systems: In the case of pyrrolo[1,2-a]quinoxalines, substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group, along with functionalization on the pyrrole ring, is crucial for their anti-proliferative effects.[3]
Anilino Moiety in Pyrrolopyrimidines: For 7-aryl-2-anilino-pyrrolopyrimidines, the nitrogen of the aniline moiety is suggested to be essential for activity through the formation of a salt bridge within the kinase domain of Mer.[4]
The following diagram illustrates the general scaffold of an N-arylpyrrole and highlights key positions for chemical modification to modulate anti-proliferative activity.
Caption: General structure of an N-arylpyrrole, indicating positions for substitution.
Mechanisms of Anti-proliferative Action
The anti-cancer effects of N-arylpyrroles are mediated through various mechanisms, often involving the inhibition of key cellular processes required for tumor growth and survival.
Tubulin Polymerization Inhibition: Several 3-aroyl-1,4-diarylpyrrole derivatives exert their anti-proliferative effects by strongly inhibiting tubulin assembly.[1] They achieve this by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by N-arylpyrroles.
Kinase Inhibition: Certain classes of N-arylpyrroles function as potent kinase inhibitors. For instance, 7-aryl-2-anilino-pyrrolopyrimidines have been identified as dual inhibitors of Mer and Axl tyrosine kinases, which are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4] These kinases are implicated in tumor survival and chemoresistance. Similarly, pyrrolo[2,1-f][1][5][6]triazine derivatives have shown selective inhibitory activity against PI3Kα and PI3Kδ, components of a critical signaling pathway that promotes cell proliferation and survival.[7][8]
Cell Cycle Arrest and Apoptosis Induction: Alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in cancer cells.[2] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[9] The induction of apoptosis is a common endpoint for many anti-cancer therapies.
Experimental Protocols
The evaluation of the anti-proliferative activity of N-arylpyrroles relies on robust and standardized in vitro assays. A commonly employed method is the MTT assay.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the N-arylpyrrole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for assessing cell viability.
Conclusion and Future Directions
N-arylpyrroles represent a versatile and potent class of compounds with significant anti-proliferative activity against a diverse range of cancer cell lines. The ability to readily modify their structure allows for the optimization of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The primary mechanisms of action identified to date, including tubulin polymerization inhibition and kinase inhibition, are well-established strategies in cancer therapy.
Future research in this area should focus on several key aspects:
Expansion of the Chemical Space: Synthesis and evaluation of novel N-arylpyrrole derivatives with diverse substitution patterns to further elucidate SAR and identify new lead compounds.
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.
In Vivo Efficacy and Toxicity: Evaluation of promising candidates in preclinical animal models to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.
Combination Therapies: Investigating the potential synergistic effects of N-arylpyrroles when used in combination with existing chemotherapeutic agents or targeted therapies.
The continued exploration of N-arylpyrroles holds great promise for the development of the next generation of effective and targeted anti-cancer drugs.
References
Radi, M., et al. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. European Journal of Medicinal Chemistry, 185, 111828. [Link]
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Comprehensive Safety and Handling Guide for 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
This guide provides essential safety protocols and operational directives for the handling of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile. As a compound integrating a benzonitrile, a pyrrole, and an aldehyde functional group...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile. As a compound integrating a benzonitrile, a pyrrole, and an aldehyde functional group, it necessitates a cautious and well-informed approach to laboratory handling, storage, and disposal. The following procedures are grounded in established safety principles for related chemical structures, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Mitigation
1.1. Toxicological Profile based on Structural Analogs:
The primary hazards associated with this compound are inferred from the known toxicities of benzonitriles and aromatic aldehydes.
Benzonitrile Moiety : Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Exposure can lead to symptoms such as dizziness, headache, nausea, and in severe cases, respiratory distress and convulsions.[1] Chronic exposure may pose risks to the liver and central nervous system.[1]
Aromatic Aldehyde Moiety : Aldehydes are generally irritants to the skin, eyes, and respiratory tract.[2][3] The reactivity of the aldehyde group means it can readily interact with biological molecules, potentially leading to cytotoxicity.[4][5]
Pyrrole Moiety : While the pyrrole ring itself is a common heterocyclic structure, substituted pyrroles can exhibit a range of biological activities and toxicities.[6]
1.2. Primary Routes of Exposure:
Inhalation : Vapors or aerosols may cause respiratory irritation.[1][7]
Skin Contact : May cause skin irritation and could be harmful if absorbed.[1][7]
Eye Contact : Likely to cause serious eye irritation.[1][7]
1.3. Engineering Controls as the First Line of Defense:
The causality behind recommending specific engineering controls lies in minimizing exposure at the source. All work with 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile must be conducted in a certified chemical fume hood to control inhalation exposure.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical contact. The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety.
2.1. Recommended PPE for Handling 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile:
PPE Category
Specification
Rationale
Eye and Face
ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing.[9]
Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand
Chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness), should be worn.[10] Gloves must be inspected before use and changed immediately upon contamination.[9]
Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times can vary.[11][12] Double gloving is recommended for added protection.
Body
A flame-resistant lab coat, fully buttoned, is required.[9] Long pants and closed-toe shoes must be worn.[9] For larger quantities, a chemical-resistant apron is advised.[10]
Provides a barrier against accidental spills and splashes, protecting the skin from contact.
Respiratory
Not typically required when handling small quantities in a certified fume hood. For larger quantities or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Ensures protection from inhaling harmful vapors, especially in situations with inadequate ventilation.
PPE Selection Workflow
Caption: PPE selection decision tree for handling the target compound.
Decontamination and Disposal Procedures
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
3.1. Step-by-Step Decontamination Protocol:
Surface Decontamination : Wipe down all surfaces that may have come into contact with the chemical with an appropriate solvent (e.g., isopropanol or ethanol), followed by a soap and water wash.
Equipment Cleaning : Glassware and equipment should be rinsed with a suitable solvent in a fume hood. This rinseate must be collected as hazardous waste. Following the solvent rinse, wash with soap and water.
PPE Removal : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling the compound.[7]
3.2. Waste Disposal Plan:
All waste contaminated with 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile must be treated as hazardous waste.
Solid Waste : Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste : Unused material and solvent rinses should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.[7]
Waste Disposal Decision Workflow
Caption: Decision process for the safe disposal of contaminated waste.
Emergency Response
Immediate and appropriate action is critical in the event of an emergency.
4.1. Exposure Procedures:
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
4.2. Spill Response:
Evacuate the immediate area.
Ensure proper PPE is worn before attempting to clean up.
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Ventilate the area and wash the spill site after the material has been removed.
Emergency Response Flowchart
Caption: Flowchart for immediate actions during an emergency.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Patocka, J., & Kuca, K. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 160-168.
The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]
O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical reviews in toxicology, 35(7), 609-662.
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
El-Gazzar, A. A., Youssef, M. M., Yaseen, M. A., & Gaafar, K. M. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS omega, 7(5), 4504-4513.
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]
Chemsrc. (2025, August 21). 2-Formyl-1H-pyrrole. Retrieved from [Link]
Calogero, R., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(21), 7288.
PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]